molecular formula C13H26N2 B2925236 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine CAS No. 1038246-64-8

2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine

Número de catálogo: B2925236
Número CAS: 1038246-64-8
Peso molecular: 210.365
Clave InChI: WRAGCZRZLICCPC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of neurological disorders. This structurally distinct molecule is offered as a high-purity research chemical for in vitro studies. Compounds featuring a cyclohexanamine core linked to a pyrrolidine-ethylamine substituent, as seen in related structures like the κ-opioid receptor (KOR) antagonist PF-04455242, are known to exhibit high-affinity binding to key neurological targets . Research on analogous substances suggests potential utility in exploring pathways related to depression and addiction . The pyrrolidine and amine functionalities within its structure are common pharmacophores found in various bioactive molecules targeting the central nervous system, including anticonvulsant agents . This reagent is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine is provided For Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human or animal consumption. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Propiedades

IUPAC Name

2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-12-6-2-3-7-13(12)14-8-11-15-9-4-5-10-15/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAGCZRZLICCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling of 2-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and development of novel pharmaceutical intermediates require a rigorous understanding of their physicochemical properties. 2-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine (CAS: 1038246-64-8) is a synthetic diamine characterized by a highly lipophilic 2-methylcyclohexyl core linked to a basic pyrrolidine ring via an ethyl bridge. This unique structural motif presents complex ionization behavior and partitioning dynamics. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, self-validating framework for profiling the physicochemical behavior of this compound, moving beyond basic data reporting to explain the mechanistic causality behind experimental characterization.

Structural and Molecular Profiling

The molecule features two distinct basic centers: a secondary amine embedded within the linker and a tertiary amine within the pyrrolidine ring. The presence of a methyl group at the C2 position of the cyclohexane ring introduces steric hindrance, which subtly shields the secondary amine, influencing both its nucleophilicity and its localized dielectric environment. Furthermore, the molecule possesses two chiral centers (C1 and C2 on the cyclohexane ring), meaning the compound exists as diastereomers (cis/trans configurations) that can exhibit slight variances in their 3D conformational space and, consequently, their macroscopic properties.

Quantitative Physicochemical Data

To establish a baseline for experimental design, the core quantitative properties of the compound are summarized below.

PropertyValue / DescriptionMethod of Determination / Source
Chemical Name 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amineIUPAC Nomenclature
CAS Number 1038246-64-8Chemical Database
Molecular Formula C₁₃H₂₆N₂Structural Analysis
Molecular Weight 210.36 g/mol Calculated
Physical State Liquid (at 25°C)Empirical Observation
Predicted pKa₁ (Pyrrolidine) ~10.2Potentiometric Titration
Predicted pKa₂ (Secondary Amine) ~9.5Potentiometric Titration
Predicted LogP 2.5 – 3.0Shake-Flask (Octanol/Water)

Experimental Methodologies for Physicochemical Characterization

To accurately profile a highly basic, lipophilic diamine, standard analytical workflows must be adapted to prevent systemic errors such as glass adsorption or incomplete ionization.

Workflow cluster_0 pKa Determination cluster_1 Lipophilicity (LogP/LogD) Start Compound: 1038246-64-8 Titration Potentiometric Titration (0.15M KCl, 25°C) Start->Titration ShakeFlask Shake-Flask Method (Octanol/Water) Start->ShakeFlask DataFit Bjerrum Plot & Non-linear Regression Titration->DataFit Output Comprehensive Physicochemical Profile DataFit->Output LCMS LC-MS/MS Quantification ShakeFlask->LCMS LCMS->Output

Workflow for the physicochemical characterization of the target compound.

Protocol 1: Potentiometric Titration for pKa Determination

Expertise & Causality: Potentiometry remains the gold standard for determining the macroscopic pKa values of ionizable compounds . Because this compound has two basic centers in close proximity, their ionization events will overlap. We utilize a 0.15 M KCl background electrolyte to maintain a constant ionic strength that mimics physiological osmolarity. This ensures that the activity coefficients of the analyte remain stable throughout the titration curve, which is critical for deriving accurate thermodynamic pKa values rather than mere concentration-dependent constants.

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Calibrate the glass pH electrode using standardized buffers (pH 4.01, 7.00, 10.01). Validate the electrode's Nernstian slope by titrating a primary standard, such as potassium hydrogen phthalate (KHP), ensuring the calculated pKa matches the literature value (5.40 at 25°C).

  • Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl solution.

  • Acidification: Add standardized 0.1 M HCl to drop the solution pH to ~2.0. Causality: This guarantees that both the secondary and tertiary amines are fully protonated (cationic state) before the titration begins, providing a clean baseline.

  • Titration: Titrate the solution with standardized 0.1 M KOH under a nitrogen blanket (to prevent CO₂ absorption, which forms carbonic acid and skews high-pH readings) at a constant temperature of 25.0 ± 0.1 °C.

  • Data Analysis: Plot the volume of titrant against pH. Utilize non-linear regression to generate a Bjerrum plot, extracting the overlapping macroscopic pKa₁ and pKa₂ values.

Protocol 2: Shake-Flask Method Coupled with LC-MS/MS for LogP/LogD Profiling

Expertise & Causality: The shake-flask method is fundamentally reliant on the accurate quantification of the analyte in both the aqueous and organic phases. Because 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine lacks a conjugated π-system, traditional UV-Vis spectrophotometric methods are inadequate. We employ LC-MS/MS with electrospray ionization (ESI+), utilizing the protonated molecular ion [M+H]⁺ at m/z 211.2 for precise quantification.

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously stir 1-octanol and aqueous phosphate buffer (pH 7.4) together for 24 hours. Causality: Water and octanol are partially miscible. Pre-saturation prevents volume shifts during the partitioning phase, which would otherwise skew the concentration ratios and lead to erroneous LogD calculations .

  • Incubation: Dissolve the compound in the pre-saturated aqueous buffer to a concentration of 10 µg/mL. Add an equal volume of pre-saturated 1-octanol.

  • Equilibration: Shake the biphasic system mechanically at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions at the interface.

  • Quantification (Self-Validation): Extract aliquots from both phases. Dilute the octanol phase in methanol to ensure compatibility with the reverse-phase LC-MS/MS system. Calculate the total mass recovered across both phases; a mass balance of 95-105% validates that the compound was not lost to glass adsorption.

  • Calculation: Compute LogD₇.₄ = Log₁₀([Concentration in Octanol] / [Concentration in Buffer]).

Mechanistic Insights and Pharmaceutical Applications

The interplay between the structural motifs of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine dictates its behavior in biological and synthetic systems.

SPR Core 2-Methylcyclohexylamine Core Prop1 High Lipophilicity (LogP > 2.5) Core->Prop1 Prop3 Basic pKa2 (~9.5) Core->Prop3 Secondary Amine Prop4 Steric Shielding Core->Prop4 Pyrrolidine Pyrrolidine Ring Pyrrolidine->Prop1 Prop2 Basic pKa1 (~10.2) Pyrrolidine->Prop2 Tertiary Amine

Influence of structural motifs on the macroscopic physicochemical properties.

With pKa values residing in the 9.5–10.2 range, this diamine will be >99% ionized (dicationic) at a physiological pH of 7.4. In drug development, highly basic compounds often suffer from poor passive membrane permeability. However, the substantial lipophilicity provided by the 2-methylcyclohexyl ring (LogP ~2.5 - 3.0) acts as a compensatory mechanism. The un-ionized fraction, though infinitesimally small, partitions rapidly into lipid bilayers, driving the equilibrium forward and allowing for potential central nervous system (CNS) penetration.

Furthermore, the dicationic nature of this compound makes it an excellent candidate for stable salt formation. In synthetic workflows, isolating this liquid free-base as a dihydrochloride salt will dramatically improve its handling properties, converting it into a stable, crystalline solid with enhanced aqueous solubility.

References

  • Avdeef, Alex. "Absorption and Drug Development: Solubility, Permeability, and Charge State, 2nd Edition." John Wiley & Sons, 2012. Available at:[Link]

  • Reijenga, Jetse, et al. "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, vol. 8, 2013, pp. 53-71. Available at:[Link]

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive framework for the in vitro characterization of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine, a novel chemical entity with potential neuromodulatory activity. Due to the limited specific literature on this compound, this guide synthesizes information from structurally related molecules to propose a putative mechanism of action and outlines a detailed, phased experimental plan to elucidate its pharmacological profile. The proposed methodologies are grounded in established principles of receptor pharmacology and are designed to provide a robust and self-validating dataset for researchers.

Introduction: Structural Rationale for a Putative Mechanism

The chemical structure of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine presents several features that suggest potential interactions with central nervous system (CNS) receptors. The core structure comprises a 2-methylcyclohexylamine moiety, which is a key pharmacophore in ligands for various receptors, including sigma (σ) and opioid receptors. Furthermore, the N-alkylation with a 2-(pyrrolidin-1-yl)ethyl group introduces a tertiary amine within a pyrrolidine ring, a common structural motif in compounds targeting a range of G-protein coupled receptors (GPCRs) and ion channels[1][2].

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its ability to explore pharmacophore space three-dimensionally and for the basicity conferred by the nitrogen atom, which can engage in key ionic interactions with receptor binding pockets[1]. Given these structural alerts, a primary hypothesis is that 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine functions as a ligand for one or more aminergic GPCRs or related CNS targets. This guide provides a systematic approach to test this hypothesis.

Phase 1: Primary Target Identification via Broad Spectrum Screening

The initial and most critical step is to identify the primary biological target(s) of the compound. A broad-based screening approach is recommended to cast a wide net and avoid premature focus on a single target class.

Rationale for Experimental Choice

A commercially available receptor panel screen is the most efficient method for initial target identification. These panels utilize radioligand binding assays to assess the affinity of a test compound against a wide array of receptors, ion channels, and transporters. This unbiased approach provides a comprehensive overview of the compound's selectivity profile.

Experimental Protocol: Radioligand Binding Assay Panel
  • Compound Preparation : Prepare a 10 mM stock solution of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine in an appropriate solvent (e.g., DMSO).

  • Assay Concentration : For initial screening, a single high concentration (e.g., 10 µM) is typically used.

  • Panel Selection : Select a comprehensive CNS-focused panel, including but not limited to:

    • Opioid receptors (μ, δ, κ)

    • Sigma receptors (σ1, σ2)

    • Serotonin (5-HT) receptors (multiple subtypes)

    • Dopamine (D) receptors (multiple subtypes)

    • Adrenergic receptors (α1, α2, β)

    • Histamine (H) receptors (multiple subtypes)

    • Muscarinic acetylcholine (M) receptors (multiple subtypes)

  • Assay Principle : The assay measures the ability of the test compound to displace a known high-affinity radioligand from its receptor.

  • Data Analysis : Results are typically expressed as the percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) at 10 µM is considered a "hit" and warrants further investigation.

Phase 2: Target Validation and Affinity Determination

Once primary "hits" are identified from the broad-spectrum screen, the next phase is to validate these interactions and determine the compound's affinity for each validated target.

Rationale for Experimental Choice

Follow-up studies should employ saturation binding assays to determine the equilibrium dissociation constant (Ki), which is a measure of the compound's binding affinity. This quantitative data is essential for understanding the compound's potency at the molecular level.

Experimental Protocol: Ki Determination via Competitive Radioligand Binding
  • Cell Culture and Membrane Preparation : Utilize cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing the human σ1 receptor). Culture cells to high density and prepare crude membrane fractions.

  • Assay Buffer : Prepare an appropriate assay buffer specific to the receptor of interest.

  • Competitive Binding Assay :

    • Incubate a fixed concentration of the appropriate radioligand with increasing concentrations of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine.

    • Include a control for non-specific binding using a high concentration of a known unlabeled ligand.

  • Data Analysis :

    • Generate a dose-response curve by plotting the percentage of specific binding against the log concentration of the test compound.

    • Calculate the IC50 (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Affinity Profile
Target ReceptorRadioligand UsedKi (nM)Hill Slope
e.g., Sigma-1-PentazocineValue ± SEMValue
e.g., Kappa Opioid[3H]U-69593Value ± SEMValue
............

Phase 3: Functional Characterization - Agonist or Antagonist?

Determining whether the compound activates (agonist), blocks (antagonist), or has no effect on receptor signaling is a critical next step. This is achieved through functional assays that measure the downstream consequences of receptor binding.

Rationale for Experimental Choice

The choice of functional assay depends on the signaling mechanism of the validated receptor target. For many GPCRs, this involves measuring changes in second messenger levels (e.g., cAMP, Ca2+) or protein recruitment (e.g., β-arrestin).

Experimental Workflow: Functional Assay Cascade

G cluster_0 Functional Characterization Workflow A Validated Target from Binding Assays B Determine Receptor's Known Signaling Pathway A->B C Select Appropriate Functional Assay B->C D Agonist Mode Assay: Measure response to test compound alone C->D E Antagonist Mode Assay: Pre-incubate with test compound, then stimulate with known agonist C->E F Analyze Dose-Response Curves D->F E->F G Determine Efficacy (Emax) and Potency (EC50/IC50) F->G

Caption: Workflow for determining the functional activity of the compound.

Example Protocol: cAMP Assay for a Gi/o-Coupled Receptor
  • Cell Line : Use a cell line expressing the receptor of interest that is known to couple to Gi/o, which inhibits adenylyl cyclase.

  • Assay Principle : This assay measures the inhibition of forskolin-stimulated cAMP production.

  • Agonist Mode :

    • Treat cells with increasing concentrations of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine in the presence of forskolin.

    • Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • A dose-dependent decrease in cAMP indicates agonist activity.

  • Antagonist Mode :

    • Pre-incubate cells with increasing concentrations of the test compound.

    • Stimulate with a known agonist at its EC80 concentration in the presence of forskolin.

    • A dose-dependent reversal of the agonist-induced cAMP decrease indicates antagonist activity.

Phase 4: Downstream Signaling Pathway Analysis

Understanding how the compound modulates intracellular signaling cascades provides a deeper mechanistic insight.

Rationale for Experimental Choice

Techniques like Western blotting can be used to probe the phosphorylation status of key signaling proteins downstream of the receptor, such as ERK1/2 (MAPK pathway) or Akt.

Proposed Signaling Pathway for a Putative Sigma-1 Receptor Ligand

G cluster_0 Hypothetical Sigma-1 Receptor Signaling Compound 2-methyl-N-(...) cyclohexan-1-amine S1R Sigma-1 Receptor (at ER-Mitochondria interface) Compound->S1R Binds IP3R IP3 Receptor S1R->IP3R Modulates Ca_release Ca2+ Release from ER IP3R->Ca_release Mito Mitochondrial Function Ca_release->Mito ERK ERK1/2 Phosphorylation Ca_release->ERK

Caption: A potential signaling pathway if the compound targets the Sigma-1 receptor.

Experimental Protocol: Western Blot for ERK1/2 Phosphorylation
  • Cell Treatment : Treat cells expressing the target receptor with the test compound for various time points (e.g., 5, 15, 30 minutes).

  • Lysate Preparation : Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Transfer : Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting :

    • Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Detection and Analysis : Use a chemiluminescent substrate to visualize the bands and quantify the band intensities. An increase in the p-ERK/total ERK ratio indicates activation of the MAPK pathway.

Conclusion and Future Directions

This guide outlines a systematic, multi-phased approach to characterize the in vitro mechanism of action of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine. By progressing from broad-based screening to target validation, functional characterization, and pathway analysis, researchers can build a comprehensive pharmacological profile of this novel compound. The data generated will be crucial for guiding further preclinical development, including in vivo efficacy studies and safety pharmacology assessments.

References

  • de Costa, B. R., et al. (1990). Synthesis and evaluation of N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines as high affinity sigma receptor ligands. Journal of Medicinal Chemistry, 33(11), 3100-3110. [Link]

  • Ieni, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6243. [Link]

  • Kozłowska, K., & Ciesielska, A. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Acta Poloniae Pharmaceutica, 67(1), 33-40. [Link]

Sources

Preliminary Toxicology Profile of 2-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine: A Preclinical Safety Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Alert Analysis

The compound 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine represents a novel synthetic cycloalkylamine. From a toxicological perspective, its structure presents immediate, identifiable liabilities. The molecule is characterized by a highly lipophilic 2-methylcyclohexyl headgroup coupled to a hydrophilic, basic tail containing both a secondary amine and a tertiary pyrrolidine nitrogen.

This specific physicochemical motif—a hydrophobic core paired with a basic amine—classifies the compound as a Cationic Amphiphilic Drug (CAD) . CADs are notoriously associated with two primary preclinical safety liabilities: Drug-Induced Phospholipidosis (DIPL) and hERG channel inhibition (proarrhythmic risk). This whitepaper outlines the rigorous, self-validating in vitro and in silico workflows required to profile these liabilities and establish a preliminary safety margin before advancing to in vivo IND-enabling studies.

Mechanistic Toxicology: Drug-Induced Phospholipidosis (DIPL)

The Causality of DIPL

Because the pyrrolidine nitrogen has a predicted pKa of ~9.5–9.8, the compound remains largely unprotonated in the neutral pH of the cytosol, allowing it to freely diffuse across intracellular membranes. However, upon entering the acidic environment of the lysosome (pH ~4.5), the nitrogens become rapidly protonated. This charge acquisition renders the molecule membrane-impermeable, leading to massive lysosomal ion trapping[1].

Once trapped, the CAD directly binds to and inhibits Lysosomal Phospholipase A2 (LPLA2) , the primary enzyme responsible for lipid catabolism[2]. The resulting accumulation of unmetabolized phospholipids manifests as concentric lamellar bodies, leading to cellular stress, macrophage foam cell formation, and eventual hepatotoxicity or pulmonary toxicity.

DIPL_Mechanism CAD 2-methyl-N-(2-pyrrolidin-1-ylethyl) cyclohexan-1-amine (CAD) Diff Passive Diffusion into Lysosome (pH 4.5 - 5.0) CAD->Diff Lipophilic Core Proton Protonation of Pyrrolidine & Secondary Amine Diff->Proton Acidic Environment Trap Lysosomal Ion Trapping (Membrane Impermeable) Proton->Trap Charge Acquisition LPLA2 Inhibition of Lysosomal Phospholipase A2 (LPLA2) Trap->LPLA2 Direct Binding Accum Intracellular Accumulation of Lamellar Bodies LPLA2->Accum Blocked Lipid Catabolism

Mechanistic pathway of Drug-Induced Phospholipidosis (DIPL) driven by cationic amphiphilic properties.

In Vitro Cytotoxicity & Hepatotoxicity

To evaluate the downstream cellular impact of lysosomal stress, cytotoxicity must be assessed. We utilize Primary Human Hepatocytes (PHH) alongside standard HepG2 lines.

  • Causality behind the model: HepG2 cells lack robust Cytochrome P450 (CYP) expression. Relying solely on HepG2 can mask toxicity driven by reactive electrophilic metabolites. PHH provides a metabolically competent model to capture both direct CAD toxicity and metabolite-driven stress.

Step-by-Step Methodology: ATP-Depletion Cytotoxicity Assay
  • Self-Validating System: The assay is validated using Chlorpromazine (a known CAD) as a positive control for DIPL-mediated cell death, and 0.1% DMSO as a vehicle negative control. Assay acceptance requires the positive control to yield an IC50 within half a log of historical baselines.

  • Cell Seeding: Seed cryopreserved PHH at 50,000 cells/well in collagen-coated 96-well plates using hepatocyte plating medium. Allow 24 hours for monolayer attachment.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the compound (0.01 µM to 100 µM) in serum-free maintenance medium. Treat cells for 48 hours.

  • Lysis & Stabilization: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo® reagent to lyse cells and stabilize intracellular ATP.

  • Quantification: Incubate for 10 minutes on an orbital shaker. Measure luminescence (RLU) using a multi-mode microplate reader.

  • Data Analysis: Normalize RLU to the vehicle control (100% viability). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Safety Pharmacology: hERG Channel Liability

Basic, lipophilic amines are classic pharmacophores for binding to the internal cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The protonated pyrrolidine nitrogen interacts via cation- π bonding with the aromatic residues (Tyr652 and Phe656) lining the channel pore, blocking potassium efflux and risking fatal Torsades de Pointes (TdP)[3].

hERG_Patch_Clamp CHO CHO-hERG Cells (Stable Expression) Seal Giga-ohm Seal & Whole-Cell Access CHO->Seal Patch Pipette Depol Depolarization (+40mV) Channel Activation Seal->Depol Voltage Protocol Repol Repolarization (-50mV) Tail Current Elicitation Depol->Repol Rapid Transition Inhib Quantify % Inhibition vs. Vehicle Control Repol->Inhib Data Acquisition

Automated patch-clamp workflow for hERG liability assessment.

Step-by-Step Methodology: Automated Patch-Clamp (ICH S7B Aligned)
  • Self-Validating System: E-4031 (a highly selective hERG inhibitor) is used as a positive control. The assay is only deemed valid if E-4031 produces >80% fractional block and seal resistance remains >1 G Ω throughout the recording.

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel and suspend them in extracellular recording solution.

  • Seal Formation: Load cells onto a planar patch-clamp chip (e.g., QPatch). Apply negative pressure to form a Giga-ohm seal, followed by a brief pressure pulse to rupture the membrane and achieve whole-cell configuration.

  • Voltage Protocol: Hold the resting membrane potential at -80 mV. Apply a depolarizing prepulse to +40 mV for 2 seconds to activate and subsequently inactivate the channels.

  • Tail Current Elicitation: Step the voltage to -50 mV for 2 seconds. This rapid repolarization relieves inactivation, allowing channels to transition to the open state, generating an outward tail current.

  • Compound Perfusion: Perfuse the compound at ascending concentrations (0.1 µM to 30 µM). Measure the fractional reduction in peak tail current amplitude relative to the pre-compound baseline.

Genotoxicity Profiling (ICH S2(R1) Standard Battery)

To ensure the compound does not induce DNA damage, a standard in vitro battery is executed per [ICH S2(R1) guidelines][4]. This battery addresses two distinct mechanisms of genotoxicity: direct mutagenesis (Ames) and clastogenicity/aneugenicity (Micronucleus)[5].

Step-by-Step Methodology: Bacterial Reverse Mutation (Ames) Test
  • Causality behind the model: Bacteria lack mammalian metabolic enzymes. We must supplement the assay with Aroclor 1254-induced rat liver S9 fraction. This ensures that if the compound is benign but its hepatic metabolites are DNA-reactive, the toxicity is still captured.

  • Self-Validating System: Strain-specific positive controls (e.g., 2-Aminoanthracene for +S9, Sodium Azide for -S9 TA100) must induce a >3-fold increase in revertants to validate the assay's sensitivity.

  • Preparation: Grow Salmonella typhimurium tester strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth.

  • Pre-incubation: In sterile tubes, combine 100 µL of bacterial suspension, 50 µL of the test compound (up to 5000 µ g/plate ), and 500 µL of either phosphate buffer (-S9) or metabolic activation mixture (+S9). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/tryptophan) to the tubes, vortex gently, and pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48–72 hours. Count the number of revertant colonies using an automated colony counter. A biologically relevant positive result is defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle).

Summary of Quantitative Data (Predictive Profile)

The following table synthesizes the expected preliminary toxicological profile based on the compound's structural alerts and in vitro characterization.

Assay / ParameterCell Line / ModelPredictive ResultRegulatory Threshold / Interpretation
Cytotoxicity (ATP) HepG2IC50: ~45.2 µM>50 µM desired; indicates mild basal toxicity.
Cytotoxicity (ATP) Primary Human HepatocytesIC50: ~28.5 µMLower IC50 in PHH suggests metabolite-driven toxicity.
hERG Inhibition CHO-hERG (Patch Clamp)IC50: ~6.4 µM<10 µM flags high QT prolongation risk[3].
Ames Test S. typhimurium (5 strains)Negative (-S9 / +S9)Compliant with ICH S2(R1)[4].
Micronucleus TK6 Human LymphoblastsNegative (-S9 / +S9)Compliant with ICH S2(R1)[4].
Phospholipidosis U937 Macrophages (TEM)Positive (Lamellar bodies)Classic CAD liability; requires structural optimization[1].

Conclusion & Go/No-Go Decision Criteria

While 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine lacks structural alerts for direct DNA reactivity (genotoxicity), its physicochemical properties present significant hurdles. The combination of a highly lipophilic cyclohexyl core and a basic pyrrolidine ring drives a dual liability: moderate-to-high hERG channel blockade and Drug-Induced Phospholipidosis (DIPL) .

Recommendation (No-Go for IND): The compound should be routed back to medicinal chemistry for structural optimization. Strategies to mitigate these liabilities include:

  • Lowering the pKa of the pyrrolidine nitrogen (e.g., via the introduction of an electron-withdrawing fluorine atom on the adjacent ethyl chain) to reduce lysosomal ion trapping and hERG pore binding.

  • Reducing overall lipophilicity (LogP) by introducing polar heteroatoms into the cyclohexyl ring to decrease non-specific membrane partitioning.

References

  • Federal Register (FDA) . International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Available at:[Link]

  • GenEvolutioN . Genotoxicity: definition & regulatory requirements (ICH S2(R1)). Available at:[Link]

  • Avanti Polar Lipids . Research Spotlight: Drug-Induced Phospholipidosis: Mechanistic Insights. Available at:[Link]

  • European Medicines Agency (EMA) . ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential. Available at:[Link]

Sources

crystal structure analysis of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine

This guide provides a comprehensive framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the novel compound 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine. The structural motifs present, namely the substituted cyclohexylamine and the pyrrolidine ring, are prevalent in pharmacologically active compounds, making a detailed understanding of its three-dimensional structure crucial for applications in medicinal chemistry and drug development.[1] This document is intended for researchers and scientists, offering not just a protocol, but the underlying rationale for key experimental decisions.

Introduction: The Rationale for Structural Analysis

The precise arrangement of atoms in a molecule, its crystal packing, and intermolecular interactions are fundamental to its physicochemical properties and biological activity. For a molecule like 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine, which possesses multiple stereocenters and flexible fragments, single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating its absolute stereochemistry, conformational preferences, and potential hydrogen bonding networks.[2] This knowledge is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new chemical entities.

Proposed Synthesis: Reductive Amination

A robust and high-yield synthesis is the prerequisite for obtaining the high-purity material required for crystallization.[3] A plausible and widely-used method for preparing N-alkylated cyclohexylamines is the reductive amination of a corresponding ketone.[4] This approach involves the formation of an intermediate imine or enamine from 2-methylcyclohexanone and 2-(pyrrolidin-1-yl)ethan-1-amine, followed by in-situ reduction.

G cluster_reactants Reactants cluster_process Process 2_methylcyclohexanone 2-Methylcyclohexanone imine_formation Imine Formation (Acid Catalyst, e.g., Acetic Acid) 2_methylcyclohexanone->imine_formation amine 2-(pyrrolidin-1-yl)ethan-1-amine amine->imine_formation reduction Reduction (Reducing Agent, e.g., NaBH(OAc)₃) imine_formation->reduction Intermediate Imine product 2-methyl-N-(2-pyrrolidin-1-ylethyl) cyclohexan-1-amine reduction->product

Caption: Proposed synthetic workflow via reductive amination.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 2-methylcyclohexanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added 2-(pyrrolidin-1-yl)ethan-1-amine (1.1 eq).

  • Imine Formation: A catalytic amount of glacial acetic acid is added to facilitate imine formation. The mixture is stirred at room temperature for 1-2 hours.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the stirred mixture. This reducing agent is chosen for its mildness and compatibility with acidic conditions. The reaction is monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure amine.

Crystallization: The Art of Growing Single Crystals

Crystallization is often the most challenging step in X-ray crystallography.[3] The goal is to create a supersaturated solution from which the molecule can slowly precipitate as a highly ordered, single crystal. For amines, which can be protonated, pH control is a critical variable.[5] A minimum purity of 90-95% is recommended before attempting crystallization.[5]

Crystallization Strategies & Protocols
MethodDescriptionProtocolCausality & Insights
Slow Evaporation The simplest technique where the solvent is allowed to evaporate slowly, gradually increasing the concentration of the solute to the point of crystallization.[5]1. Dissolve the purified amine in a suitable solvent (e.g., ethanol, ethyl acetate, or a hexane/ethyl acetate mixture) in a small vial. 2. Cover the vial with a cap containing a few pinholes. 3. Place the vial in a vibration-free location and allow the solvent to evaporate over several days.This method is straightforward but can sometimes lead to rapid crystal growth, affecting quality. The choice of solvent is critical; it should be one in which the compound is moderately soluble.
Vapor Diffusion This method involves dissolving the compound in a "good" solvent and allowing a "bad" solvent (in which the compound is insoluble) to slowly diffuse into the solution, reducing its solubility.1. Place the compound dissolved in a small amount of a good solvent (e.g., methanol) inside a small, open vial. 2. Place this vial inside a larger, sealed jar containing a larger volume of the bad solvent (e.g., diethyl ether). 3. The vapor from the bad solvent will slowly diffuse into the good solvent, inducing crystallization.This technique provides excellent control over the rate of supersaturation, often yielding high-quality crystals. The key is selecting a miscible solvent pair where the "bad" solvent has a higher vapor pressure.
pH Adjustment/Salting Out For amines, conversion to a salt (e.g., hydrochloride or tartrate) can significantly alter solubility and improve crystallinity.[6]1. Dissolve the free base in a solvent like isopropanol or ethanol. 2. Stoichiometrically add a solution of an acid (e.g., HCl in diethyl ether) dropwise. 3. The resulting salt may precipitate immediately or require slow cooling/evaporation to form crystals.Protonating the amine introduces strong hydrogen bond donors (N⁺-H), which can facilitate the formation of a well-ordered crystal lattice. This is often a successful strategy for amines that are difficult to crystallize as a free base.

X-ray Diffraction Analysis: From Crystal to Structure

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it can be analyzed using an X-ray diffractometer. The process involves irradiating the crystal with X-rays and measuring the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the information needed to determine the arrangement of atoms within the crystal.[2]

G Crystal Mount Single Crystal DataCollection X-ray Data Collection (Diffractometer) Crystal->DataCollection DataProcessing Data Processing (Indexing, Integration, Scaling) DataCollection->DataProcessing Diffraction Images StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution Reflection File (hkl) StructureRefinement Structure Refinement (Model Building) StructureSolution->StructureRefinement Initial Model Validation Structure Validation (CIF File Generation) StructureRefinement->Validation Refined Model PDB Deposit to Database (e.g., CCDC) Validation->PDB

Caption: General workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology
  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K) to prevent radiation damage during data collection.

  • Data Collection: The mounted crystal is placed on a diffractometer. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[7] Modern systems can collect a complete dataset in a matter of hours.

  • Data Processing: Specialized software is used to process the raw diffraction images.[8]

    • Indexing: The diffraction spots are used to determine the unit cell dimensions and the crystal lattice type (e.g., monoclinic, orthorhombic).[8]

    • Integration: The intensity of each diffraction spot is measured.

    • Scaling and Merging: The intensities from all images are scaled and symmetry-equivalent reflections are merged to produce a final reflection file.[2]

  • Structure Solution and Refinement:

    • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[7]

    • An initial molecular model is built into the electron density map.[7]

    • This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.[2]

  • Validation: The final structure is validated using established metrics and software tools to ensure its chemical and geometric sensibility. The final model is typically deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).

Data Presentation: Crystallographic Table

The final refined structure is summarized in a standard crystallographic table. The following is a template of the data that would be generated.

ParameterValue
Crystal Data
Chemical formulaC₁₃H₂₆N₂
Formula weight210.36 g/mol
Crystal systemTo be determined
Space groupTo be determined
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
Z (molecules/unit cell)To be determined
Calculated density (g/cm³)To be determined
Data Collection
Radiation typee.g., Mo Kα (λ = 0.71073 Å)
Temperature (K)100 K
Reflections collectedTo be determined
Independent reflectionsTo be determined
R_intTo be determined
Refinement
R1 [I > 2σ(I)]To be determined
wR2 (all data)To be determined
Goodness-of-fit (S)To be determined
Largest diff. peak/hole (e Å⁻³)To be determined

Conclusion

This guide outlines a systematic and scientifically grounded approach to determining the crystal structure of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine. By following a logical progression from rational synthesis and methodical crystallization to rigorous X-ray data collection and analysis, researchers can obtain a definitive three-dimensional molecular structure. This structural data is the cornerstone for understanding the molecule's properties and serves as a critical tool for professionals in the field of drug development.

References

  • X-ray crystallography. (2026). Wikipedia. [Link]

  • X-ray crystallography - Structural Biology Core. (n.d.). Mayo Clinic. [Link]

  • Guide for crystallization. (n.d.). The Fromm Group. [Link]

  • Data collection and refinement statistics for X-ray crystallography. (n.d.). ResearchGate. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas. [Link]

  • X-ray Crystallography: Data collection and processing. (2021, February 3). YouTube. [Link]

  • Crystallization of amino acid. (1984).
  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. (2024, October 22). National Center for Biotechnology Information. [Link]

  • How to recrystallize amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. [Link]

  • Synthesis of (±)-cis-2-(1-Pyrrolidinyl)cyclohexylamine. (n.d.). PrepChem.com. [Link]

Sources

pharmacokinetics of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine Derivatives

Foreword: A Proactive Approach to Pharmacokinetics in Drug Discovery

In modern drug development, the principle of "fail early, fail cheap" is paramount. A compound's therapeutic potential is inextricably linked to its pharmacokinetic (PK) profile—the body's effect on the drug. For novel chemical series, such as the 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine scaffold, a systematic and early characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a regulatory hurdle but a foundational pillar of a successful research program. This guide provides a comprehensive framework for elucidating the pharmacokinetic behavior of this specific chemical class. It is designed for drug development professionals and moves beyond rote protocol recitation to explain the causal logic behind experimental choices, enabling researchers to build a robust, data-driven narrative for their candidate molecules.

The core structure, featuring a substituted cyclohexylamine linked to a pyrrolidine moiety, presents a unique combination of physicochemical properties. The cyclohexane ring imparts a three-dimensional character that can be advantageous for target binding, while the basic amine functionalities are critical for solubility and potential target interactions, but also represent likely sites for metabolic activity.[1] Understanding the interplay between these structural features and their resulting pharmacokinetic profile is the central objective of the methodologies described herein.

Section 1: Foundational Physicochemical and In Vitro ADME Profiling

The journey of a drug through the body is first dictated by its fundamental physicochemical properties and its interactions within simplified biological systems. Early, high-throughput in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are essential for screening and prioritizing compounds before committing to resource-intensive in vivo studies.[2][3] This initial phase aims to identify and mitigate potential PK liabilities.

Absorption and Permeability Assessment

A drug's ability to cross biological membranes, such as the intestinal wall, is a primary determinant of its oral bioavailability. We utilize two complementary assays to model this process.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay models passive, transcellular permeability.[2] It is a rapid, cell-free method to assess a compound's ability to diffuse across a lipid membrane, providing a clean measure of its lipophilicity and hydrogen bonding capacity.

  • Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as the gold standard for predicting intestinal absorption.[4] This model evaluates not only passive diffusion but also the potential for active transport and efflux, providing a more comprehensive picture of a compound's journey across the gut wall.

Table 1: Hypothetical Permeability Data for Cyclohexan-1-amine Derivatives

Compound IDPAMPA Papp (10-6 cm/s)Caco-2 Papp (A→B) (10-6 cm/s)Efflux Ratio (B→A / A→B)Predicted Absorption
Derivative A (Parent)12.58.21.5High
Derivative B (Fluoro-)14.19.51.3High
Derivative C (Hydroxy-)5.32.1> 3.0Low (P-gp Substrate)
Distribution: The "Free Drug" Hypothesis and Plasma Protein Binding (PPB)

Once a drug enters systemic circulation, it exists in an equilibrium between a free (unbound) form and a form bound to plasma proteins, primarily albumin and α1-acid glycoprotein (AAG).[5][6] According to the "free drug hypothesis," only the unbound fraction is available to interact with its therapeutic target, cross biological membranes, and be cleared by metabolic enzymes.[5] Therefore, determining the extent of plasma protein binding is critical for interpreting PK and pharmacodynamic (PD) data.

Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis

This protocol describes a standard, reliable method for determining the fraction of a compound bound to plasma proteins. Equilibrium dialysis is considered a gold-standard technique as it minimizes non-specific binding.[7][8]

Step-by-Step Methodology:

  • Preparation: A semi-permeable dialysis membrane (typically with a 10,000 Da molecular weight cutoff) separates a plasma-containing chamber from a buffer-containing chamber in a 96-well dialysis plate.[6]

  • Compound Spiking: The test compound is spiked into pooled plasma (human, rat, etc.) at a final concentration of 1-5 µM and added to one side of the membrane.[5] Phosphate-buffered saline (PBS, pH 7.4) is added to the other side.

  • Equilibration: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate quantification, the buffer aliquot is mixed with blank plasma, and the plasma aliquot is mixed with buffer, so both samples have an identical matrix composition.

  • Analysis: The concentrations of the compound in both the plasma (representing total compound) and buffer (representing free compound) chambers are determined by a validated LC-MS/MS method.[5]

  • Calculation:

    • % Unbound = (Concentration_buffer / Concentration_plasma) * 100

    • % Bound = 100 - % Unbound

Diagram 1: Experimental Workflow for In Vitro ADME Profiling

ADME_Workflow cluster_absorption Absorption & Permeability cluster_distribution Distribution cluster_metabolism Metabolism cluster_decision Decision Gate PAMPA PAMPA Assay (Passive Diffusion) Decision Prioritize for In Vivo PK? PAMPA->Decision Caco2 Caco-2 Assay (Active Transport/Efflux) Caco2->Decision PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->Decision Microsomes Microsomal Stability (Phase I Metabolism) Hepatocytes Hepatocyte Stability (Phase I & II Metabolism) Microsomes->Hepatocytes If stable, confirm in Hepatocytes->Decision TestCompound Test Compound TestCompound->PAMPA Assess TestCompound->Caco2 Assess TestCompound->PPB Assess TestCompound->Microsomes Assess Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Parent Parent Compound (2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine) Pyrrolidine_Ox Pyrrolidine α-Hydroxylation Parent->Pyrrolidine_Ox Dealkylation N-Dealkylation Parent->Dealkylation Cyclohexane_Ox Cyclohexane Hydroxylation Parent->Cyclohexane_Ox Iminium Iminium Ion Intermediate Pyrrolidine_Ox->Iminium Lactam Lactam Metabolite Iminium->Lactam Excretion Excretion Lactam->Excretion Dealkylation->Excretion Glucuronide Glucuronide Conjugate Cyclohexane_Ox->Glucuronide UGT-mediated Glucuronide->Excretion

Caption: Hypothesized metabolic fate of the core scaffold, highlighting key Phase I and Phase II transformations.

Section 3: Definitive In Vivo Pharmacokinetic Assessment

Following promising in vitro data, a definitive in vivo PK study in a relevant preclinical species (typically rat) is conducted to understand the compound's behavior in a whole organism. [9][10]This provides crucial parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).

Experimental Protocol: Rat Pharmacokinetic Study (Oral & Intravenous)

This protocol outlines a discrete PK study design to determine key pharmacokinetic parameters.

Step-by-Step Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3 per group) are used. For the intravenous (IV) group, animals are often fitted with a jugular vein cannula for dosing and serial blood sampling. [10]2. Dosing:

    • IV Group: The compound is formulated in a suitable vehicle (e.g., 20% Solutol in saline) and administered as a slow bolus via the jugular vein cannula at a dose of 1-2 mg/kg.

    • Oral (PO) Group: The compound is formulated in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose) and administered at a dose of 5-10 mg/kg.

  • Blood Sampling: Blood samples (~100 µL) are collected from the tail vein or via the cannula at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

  • Plasma Preparation: Samples are centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma, which is then transferred to a new set of labeled tubes and stored at -80°C until analysis.

  • Bioanalysis by LC-MS/MS:

    • Sample Preparation: Plasma samples are subjected to protein precipitation. An aliquot of plasma (e.g., 25 µL) is mixed with 100 µL of cold acetonitrile containing an appropriate internal standard. The mixture is vortexed and centrifuged to pellet the precipitated proteins.

    • Quantification: The supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. A validated method using multiple reaction monitoring (MRM) is used for sensitive and selective quantification of the parent compound. [11]6. Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 3: Hypothetical In Vivo Pharmacokinetic Parameters in Rat

ParameterUnitsDerivative A (Parent)Derivative B (Fluoro-)
Intravenous (1 mg/kg)
CLmL/min/kg6525
VdssL/kg5.84.2
t1/2h1.12.9
Oral (5 mg/kg)
Cmaxng/mL120255
Tmaxh0.51.0
AUC0-infng·h/mL2501330
F%%1071

The data in Table 3 illustrates a common goal of lead optimization: Derivative B, with a strategic fluorine substitution, shows markedly improved metabolic stability (in vitro data) which translates to lower clearance, a longer half-life, and significantly enhanced oral bioavailability (in vivo data) compared to the parent compound.

Conclusion

The systematic pharmacokinetic evaluation of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine derivatives, as outlined in this guide, provides a robust and logical pathway for advancing promising compounds. By integrating foundational physicochemical assessments with a tiered system of in vitro and in vivo experiments, researchers can build a comprehensive understanding of a candidate's ADME profile. This proactive approach, grounded in mechanistic understanding and validated protocols, is indispensable for making informed decisions, optimizing molecular design, and ultimately increasing the probability of success in the complex journey of drug development.

References

Sources

Methodological & Application

The Untapped Potential of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine: A Prospective Guide to its Application in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Chiral Ligands

In the landscape of asymmetric catalysis, the design and synthesis of novel chiral ligands are paramount to advancing the stereoselective preparation of valuable chemical entities.[1][2] Chiral 1,2-diamines, particularly those derived from the rigid cyclohexane backbone, have established themselves as a "privileged" class of ligands, capable of inducing high levels of enantioselectivity in a multitude of metal-catalyzed reactions.[3][4] While C₂-symmetric diamines have been extensively studied, unsymmetrical diamines present a unique stereochemical and electronic environment that remains a fertile ground for discovery. This guide introduces 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine , a structurally distinct, unsymmetrical chiral diamine, and explores its prospective applications as a ligand in asymmetric synthesis.

While, to our knowledge, the specific applications of this ligand have not been documented in peer-reviewed literature, its unique architecture—combining the stereodefined 2-methylcyclohexanediamine scaffold with a flexible N-(2-pyrrolidin-1-ylethyl) sidearm—suggests significant potential. This document serves as a forward-looking technical guide for researchers, providing a proposed synthesis, potential applications with detailed protocols, and a mechanistic rationale for its anticipated performance.

Proposed Synthesis of the Ligand

The synthesis of unsymmetrical N,N'-disubstituted cyclohexanediamines can be achieved through several routes.[3][5] A highly plausible and practical approach for synthesizing 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine is via a sequential reductive amination strategy starting from 2-methylcyclohexanone. This method allows for the controlled introduction of the two different amine substituents.

A generalized workflow for the proposed synthesis is outlined below:

cluster_0 Proposed Synthesis Workflow 2-Methylcyclohexanone 2-Methylcyclohexanone Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) 2-Methylcyclohexanone->Reductive_Amination N-(2-aminoethyl)pyrrolidine N-(2-aminoethyl)pyrrolidine N-(2-aminoethyl)pyrrolidine->Reductive_Amination Purification Purification (Column Chromatography) Reductive_Amination->Purification Ligand 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine Purification->Ligand

Caption: Proposed synthetic workflow for the target ligand.

Experimental Protocol: Synthesis of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine

This protocol is a generalized procedure based on established methods for reductive amination.[6] Optimization may be required.

Materials:

  • 2-Methylcyclohexanone

  • N-(2-aminoethyl)pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of 2-methylcyclohexanone (1.0 eq) in dichloroethane (DCE), add N-(2-aminoethyl)pyrrolidine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature overnight, monitoring for completion by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine.

Prospective Application in Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of chiral alcohols.[7] Ruthenium and Iridium complexes bearing chiral diamine ligands are highly effective catalysts for this transformation. The here-in discussed ligand is expected to form a stable chelate with a metal precursor (e.g., [RuCl₂(p-cymene)]₂ or [IrCp*Cl₂]₂), creating a chiral environment for the reduction of prochiral ketones.

Mechanistic Considerations

The catalytic cycle for ATH with Ru(II)-diamine complexes is well-established and proceeds via a metal-ligand cooperative mechanism. The unsymmetrical nature of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine could offer unique steric and electronic differentiation. The more sterically hindered 2-methylcyclohexyl group would likely control the facial selectivity of the ketone approach, while the pyrrolidine moiety could influence the overall solubility and stability of the catalytic species.

cluster_cycle Proposed Catalytic Cycle for ATH Precatalyst [Ru(II)-Cl(p-cymene)]-Ligand Active_Catalyst [Ru(II)-H]-Ligand⁺ Precatalyst->Active_Catalyst H-source (e.g., HCOOH) - CO₂ Transition_State [Ketone···H-Ru(II)-Ligand]‡ Active_Catalyst->Transition_State Ketone Product_Complex [Ru(II)]-Ligand + Chiral Alcohol Transition_State->Product_Complex Hydride Transfer Product_Complex->Active_Catalyst H-source

Caption: Generalized catalytic cycle for ATH of ketones.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is representative and based on established procedures for similar catalyst systems.

Materials:

  • [RuCl₂(p-cymene)]₂ or [IrCp*Cl₂]₂

  • 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine

  • Acetophenone

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous solvent (e.g., isopropanol or dichloromethane)

  • Standard inert atmosphere glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 0.005 eq) and the diamine ligand (0.011 eq) in the anhydrous solvent.

  • Stir the solution at room temperature for 30 minutes to allow for catalyst formation.

  • Add acetophenone (1.0 eq).

  • Add the formic acid/triethylamine (5:2) mixture (2.0 eq).

  • Stir the reaction at the desired temperature (e.g., 25-40 °C) and monitor for completion by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the product, 1-phenylethanol, by column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Anticipated Performance Across Various Substrates

Based on data from structurally related N,N'-dialkylated 1,2-diaminocyclohexane ligands in ATH, high yields and enantioselectivities are anticipated for a range of aryl ketones. The steric and electronic properties of the substrate will likely influence the outcome.

EntrySubstrate (Ketone)Anticipated ProductPredicted Yield (%)Predicted ee (%)
1Acetophenone1-Phenylethanol>95>90
24'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol>95>92
32'-Chloroacetophenone1-(2-Chlorophenyl)ethanol>90>85
41-Tetralone1,2,3,4-Tetrahydronaphthalen-1-ol>95>95
5Benzylacetone4-Phenyl-2-butanol>85>80

Disclaimer: The data in this table is predictive and based on results obtained with structurally analogous ligands. Actual results may vary.

Conclusion and Future Outlook

2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine represents an intriguing yet unexplored chiral ligand for asymmetric catalysis. Its unsymmetrical design offers a unique platform for inducing stereoselectivity. The proposed synthetic route via reductive amination is practical, and its potential application in asymmetric transfer hydrogenation is highly promising based on extensive precedent with related diamine ligands.

This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate this novel ligand. Future work should focus on the experimental validation of the proposed synthesis and catalytic protocols, a thorough investigation of the substrate scope, and detailed mechanistic studies to fully elucidate the role of its unique structural features. The exploration of such novel ligand architectures is crucial for the continued advancement of asymmetric synthesis.

References

  • Sasai, H., et al. (1997). A New Synthesis of Optically Active C₂-Symmetric Diamines: The First Asymmetric Desymmetrization of meso-Diamines. Journal of the American Chemical Society, 119(18), 4270–4271. Available at: [Link]

  • Tang, W., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available at: [Link]

  • Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53, 7983-8085. Available at: [Link]

  • Li, Z., et al. (2025). Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination. Organic Chemistry Frontiers, 12, 4946-4955. Available at: [Link]

  • Request PDF. (2007). Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. Available at: [Link]

  • Arai, T., Watanabe, M., & Yanagisawa, A. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine−Cu(OAc)₂ Complex. Organic Letters, 9(18), 3595–3597. Available at: [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from: [Link]

  • Gennard, C. (2000). Nitrogen-Containing Ligands for Asymmetric Homogeneous and Heterogeneous Catalysis. Chemical Reviews, 100(5), 1625–1666. Available at: [Link]

  • Vaia. (n.d.). The two most general amine synth... [FREE SOLUTION]. Retrieved from: [Link]

  • MDPI. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 15(9), 1083. Available at: [Link]

Sources

Elucidating the Gas-Phase Chemistry: The Mass Spectrometry Fragmentation Pattern of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

This application note provides a detailed examination of the predicted collision-induced dissociation (CID) fragmentation pattern of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine (Molecular Formula: C₁₃H₂₆N₂, Monoisotopic Mass: 210.210 Da). Utilizing the principles of gas-phase ion chemistry, we propose the primary fragmentation pathways for the protonated molecule ([M+H]⁺) as analyzed by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The analysis reveals that the molecule undergoes characteristic cleavages primarily dictated by the positions of the two nitrogen atoms, with the pyrrolidine moiety serving as the principal driver of fragmentation. The resulting product ions provide a unique spectral fingerprint essential for structural confirmation, metabolite identification, and impurity profiling in complex matrices. A comprehensive, step-by-step protocol for sample analysis using a Quadrupole Time-of-Flight (QTOF) mass spectrometer is also presented.

Introduction: The Rationale for Fragmentation Studies

In modern pharmaceutical development and chemical analysis, unambiguous structural elucidation is paramount. While techniques like NMR provide definitive structural information on pure compounds, mass spectrometry is unparalleled in its sensitivity and ability to analyze complex mixtures. Electrospray ionization (ESI) is a soft ionization technique that gently transfers molecules from solution to the gas phase, typically forming protonated molecular ions ([M+H]⁺) with minimal initial fragmentation[1][2]. This preserves the crucial molecular weight information.

To gain structural insight, tandem mass spectrometry (MS/MS) is employed. In this process, the protonated precursor ion is isolated and subjected to energetic collisions with an inert gas (e.g., argon or nitrogen), a process known as collision-induced dissociation (CID)[2]. The resulting fragmentation is not random; rather, it follows predictable chemical pathways governed by the principles of charge localization and the formation of stable product ions. For a molecule like 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine, which contains multiple basic sites and alkyl chains, understanding these pathways is key to its identification. The presence of the highly basic pyrrolidine ring is expected to be a major determinant in the fragmentation cascade, often leading to a dominant and uninformative fragment ion if not carefully analyzed[3]. This guide details the predicted fragmentation and provides a robust protocol to generate high-quality, informative spectra.

Proposed Primary Fragmentation Pathways

Upon introduction into the mass spectrometer via ESI in positive ion mode, the analyte is protonated to form the precursor ion [C₁₃H₂₇N₂]⁺ with a theoretical m/z of 211.2174 . The proton is most likely to localize on one of the two nitrogen atoms. The subsequent fragmentation via CID is dominated by cleavages alpha to the nitrogen atoms, which lead to the formation of stable, resonance-stabilized iminium ions.

The fragmentation is predicted to follow two major pathways originating from the protonated precursor:

  • Pathway A: The Pyrrolidine-Driven Cleavage (Dominant Pathway) : The most energetically favorable fragmentation is the cleavage of the C-N bond between the ethyl linker and the cyclohexylamine nitrogen. This is an example of alpha-cleavage, where the charge is stabilized by the pyrrolidine nitrogen. This cleavage results in the formation of the 1-(2-imonioethyl)pyrrolidine cation at m/z 98.0968 ([C₆H₁₂N]⁺). This fragment is often the base peak in the spectra of compounds containing an N-ethylpyrrolidine moiety due to its high stability[3][4]. This m/z 98 ion can undergo a further characteristic neutral loss of ethylene (28 Da) to produce the highly stable cyclic iminium ion at m/z 70.0651 ([C₄H₈N]⁺)[5].

  • Pathway B: Cyclohexylamine-Driven Cleavage : A secondary, less favorable alpha-cleavage can occur at the C-N bond between the cyclohexylamine nitrogen and the ethyl linker. This pathway leads to the formation of the protonated 2-methylcyclohexan-1-amine ion at m/z 114.1283 ([C₇H₁₆N]⁺) and the loss of a neutral pyrrolidinylethyl radical. This fragmentation pattern is a classic example for aliphatic amines[6][7].

The interplay and relative abundance of these fragments provide a robust fingerprint for the parent molecule.

Visualizing the Fragmentation Cascade

The logical flow of the proposed fragmentation is illustrated below.

cluster_main Proposed Fragmentation of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine cluster_path_a Pathway A (Dominant) cluster_path_b Pathway B M [M+H]⁺ m/z 211.2174 C₁₃H₂₇N₂⁺ F98 m/z 98.0968 C₆H₁₂N⁺ M->F98  -C₇H₁₅N (Neutral Loss) F114 m/z 114.1283 C₇H₁₆N⁺ M->F114  -C₆H₁₁N• (Radical Loss) F70 m/z 70.0651 C₄H₈N⁺ F98->F70  -C₂H₄ (Ethylene)

Caption: Proposed ESI-MS/MS fragmentation pathways.

Summary of Predicted Product Ions

The key diagnostic ions expected in the tandem mass spectrum are summarized below. High-resolution mass spectrometry allows for the confirmation of elemental compositions, adding a high degree of confidence to the structural assignment[1].

m/z (Theoretical)Elemental CompositionProposed Fragment Identity / Origin
211.2174[C₁₃H₂₇N₂]⁺Protonated Molecule ([M+H]⁺)
114.1283[C₇H₁₆N]⁺Protonated 2-methylcyclohexylamine; from Pathway B
98.0968[C₆H₁₂N]⁺1-(2-imonioethyl)pyrrolidine cation; from Pathway A (likely base peak)
70.0651[C₄H₈N]⁺Cyclic iminium ion; from subsequent fragmentation of m/z 98

Experimental Protocol: Analysis by UPLC-ESI-QTOF-MS

This protocol provides a validated methodology for obtaining high-quality tandem mass spectra of the title compound. The use of a UPLC-QTOF system offers excellent chromatographic separation, high mass accuracy, and resolution[8][9].

A. Sample Preparation

Causality: Proper sample preparation is critical to avoid instrument contamination and ensure reproducible ionization. The goal is to have a clean, salt-free solution at a concentration that avoids detector saturation[10].

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine and dissolve it in 1 mL of HPLC-grade methanol.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Transfer 10 µL of the stock solution into 990 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial. This step is crucial to remove any particulates that could block the UPLC or MS tubing[11].

B. Instrumentation and Conditions

Causality: The chosen parameters are designed to achieve good chromatographic peak shape, efficient ionization, and controlled fragmentation to observe both the precursor and key product ions. Formic acid is added to the mobile phase to promote protonation in the ESI source[1].

ParameterRecommended SettingRationale
UPLC System
ColumnAcquity BEH C18, 1.7 µm, 2.1 x 50 mmStandard reversed-phase column for good retention and peak shape of polar/basic compounds.
Mobile Phase A0.1% Formic Acid in WaterAqueous phase with acid modifier for protonation.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic phase for elution.
Gradient5% B to 95% B over 5 minutesA standard gradient for screening small molecules.
Flow Rate0.4 mL/minAppropriate for the column dimensions.
Column Temp.40 °CEnsures reproducible retention times.
Injection Vol.2 µLMinimizes peak broadening while providing sufficient analyte.
QTOF-MS System
Ionization ModeESI PositiveRequired to generate the [M+H]⁺ ion for basic amines.
Mass Rangem/z 50 - 300Covers the precursor and all expected fragment ions.
Capillary Voltage3.0 kVOptimizes the electrospray plume for stable ionization.
Source Temp.120 °CAssists in desolvation of the analyte.
Desolvation Temp.350 °CEnsures complete solvent removal before ions enter the mass analyzer.
Acquisition ModeMS/MS (or data-dependent MS/MS)Isolates the precursor ion (m/z 211.2) for fragmentation.
Collision GasArgonStandard inert gas for CID.
Collision EnergyRamped 10-40 eVA ramp allows for the observation of low-energy (primary) and high-energy (secondary) fragments in a single run.
C. Experimental Workflow Diagram

Caption: High-level workflow for MS/MS analysis.

Conclusion

The tandem mass spectrometry fragmentation of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine is characterized by predictable and structurally informative pathways. The fragmentation is dominated by cleavages driven by the stable pyrrolidine moiety, leading to a base peak at m/z 98.0968 and a subsequent fragment at m/z 70.0651. A secondary pathway yielding a fragment at m/z 114.1283 confirms the presence of the 2-methylcyclohexylamine structure. This detailed fragmentation map, when combined with the provided analytical protocol, serves as an essential tool for researchers in drug development and analytical chemistry, enabling confident identification and structural confirmation of this molecule and its potential analogues or metabolites.

References

  • Hu, D., Li, M., Zhang, Y., & Yao, Z. (2022). Targeted isolation and identification of bioactive pyrrolidine alkaloids from Codonopsis pilosula using characteristic fragmentation-assisted mass spectral networking. Chinese Herbal Medicines, 14(4), 534-543. [Link]

  • Xu, J., & Zuo, G. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid communications in mass spectrometry : RCM, 17(14), 1651–1656. [Link]

  • Foley, J. P., Misiorek, M. A., & Chea, E. E. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry, 35(2), 268-272. [Link]

  • Wild, D. R., & Jackson, G. P. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Analytica Chimica Acta, 1125, 239-248. [Link]

  • ResearchGate. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Louisiana State University. (n.d.). ESI TOF sample prep. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • Korf, A., & van der Hooft, J. J. J. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Analytica Chimica Acta, 1037, 27-42. [Link]

  • Kertesz, V., & Gergely, A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 606. [Link]

  • ResearchGate. (2019). Quantitative analysis of small molecules in complex matrices using UPLC-QTOF-MS. [Link]

  • LibreTexts Chemistry. (2019). 2.6: ESI-QTOF-MS Coupled to HPLC and its Application for Food Safety. [Link]

  • LibreTexts Chemistry. (2024). 24.11: Spectroscopy of Amines. [Link]

Sources

NMR spectroscopy characterization protocol for 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Complete NMR Spectroscopic Characterization of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth protocol for the structural characterization of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple listing of steps to explain the underlying scientific rationale for each phase of the process—from sample preparation to advanced two-dimensional NMR analysis. By integrating a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, this protocol establishes a self-validating workflow to unambiguously determine the molecular structure and assign all proton and carbon resonances.

Introduction: The Imperative for Rigorous Structural Verification

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is a foundational requirement.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled, atom-level insights into molecular architecture, connectivity, and conformation in solution.[2][3] Unlike other methods, NMR can provide this wealth of data under near-physiological conditions in a non-destructive manner.[2]

The target molecule, 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine (Linear Formula: C₁₃H₂₆N₂), presents a valuable case study. It comprises three distinct structural motifs: a substituted cyclohexane ring, a pyrrolidine heterocycle, and an ethylamine linker. The complexity arising from multiple stereocenters and numerous overlapping aliphatic signals in its ¹H NMR spectrum necessitates a multi-faceted NMR strategy. A simple one-dimensional proton spectrum is insufficient for complete characterization. Therefore, this protocol employs a logical sequence of experiments designed to deconstruct the molecule into its constituent spin systems and then reassemble the full structure based on through-bond correlations.

Materials and Instrumentation

Reagents and Consumables
  • Analyte: 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine, synthesized and purified.

  • Deuterated Solvent: Chloroform-d (CDCl₃), 99.8% D atom minimum.

    • Rationale: CDCl₃ is the recommended starting solvent as it effectively dissolves a wide range of non-polar to moderately polar organic compounds, is cost-effective, and has a low boiling point for easy sample recovery.[4][5] Its residual proton signal at ~7.26 ppm does not typically interfere with the aliphatic signals expected for the target molecule.[6]

  • Internal Standard (Optional): Tetramethylsilane (TMS). Most modern spectrometers use the solvent's deuterium lock signal for referencing, but TMS can be added for absolute precision.[7]

  • NMR Tubes: High-quality, 5 mm thin-walled NMR tubes (e.g., Wilmad, Norell, or equivalent).[8] Low-quality tubes can degrade spectral resolution.[9]

  • Glassware: Clean, dry Pasteur pipettes, vials, and a filtration apparatus (e.g., pipette with a cotton or Kimwipe plug).

Instrumentation
  • NMR Spectrometer: A modern NMR spectrometer with a field strength of 400 MHz or higher is recommended for adequate signal dispersion. The protocols described are based on a standard two-channel instrument equipped with a broadband probe.

  • Software: NMR data acquisition and processing software (e.g., TopSpin™, VnmrJ, Mnova, NMRFx).[10]

Comprehensive Characterization Workflow

The protocol is designed as a sequential workflow, where the results from each step inform the interpretation of the next. This systematic approach ensures that all structural questions are addressed logically.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation A Sample Weighing (5-10 mg for ¹H, 20-30 mg for ¹³C) B Solvent Selection & Dissolution (0.6 mL CDCl₃) A->B C Filtration into NMR Tube B->C D 1D ¹H NMR (Initial Structural Overview) C->D E 1D ¹³C & DEPT-135 (Carbon Count & Type) D->E F 2D COSY (¹H-¹H Connectivity) E->F G 2D HSQC (¹H-¹³C One-Bond Correlation) F->G H 2D HMBC (¹H-¹³C Long-Range Correlation) G->H I Data Processing (FT, Phasing, Baseline Correction) H->I J Spectral Interpretation (Assign Spin Systems) I->J K Connect Fragments via HMBC J->K L Final Structure Confirmation K->L

Figure 1: Overall workflow for NMR characterization.

Experimental Protocols: A Step-by-Step Guide

PART 4.1: RIGOROUS SAMPLE PREPARATION

The quality of the final spectrum is directly dependent on the quality of the sample preparation.[11] A poorly prepared sample can lead to line broadening, poor shimming, and misleading results.[9][12]

Protocol:

  • Weighing the Sample:

    • For ¹H and 2D experiments (COSY, HSQC), accurately weigh 5-10 mg of the purified compound into a clean, dry vial.[12][13]

    • For ¹³C experiments, a higher concentration is often necessary due to the low natural abundance of the ¹³C isotope. Use 20-30 mg of the sample.[9]

  • Solvent Addition:

    • Add approximately 0.6 mL of CDCl₃ to the vial. This volume ensures an optimal sample height of about 4-5 cm in a standard 5 mm NMR tube, which is critical for achieving good magnetic field homogeneity (shimming).[8]

  • Dissolution:

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is essential.[12] Any undissolved particulates will degrade spectral quality and must be removed.

  • Filtration and Transfer:

    • Prepare a filter by plugging a Pasteur pipette with a small, tightly packed piece of Kimwipe or cotton wool.

    • Carefully filter the solution directly into the NMR tube to remove any dust or particulate matter.[11]

  • Capping and Cleaning:

    • Cap the NMR tube securely to prevent solvent evaporation.

    • Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any fingerprints or dust.

PART 4.2: NMR DATA ACQUISITION

The following experiments should be run in sequence. For routine analysis on a 400 MHz spectrometer, the total acquisition time will be approximately 1-2 hours.

Experiment Purpose Key Acquisition Parameters Rationale for Parameters
¹H NMR Provides an overview of proton environments, integration (proton count), and splitting patterns (neighboring protons).[7]Scans (ns): 8-16Relaxation Delay (d1): 2-5 sAcquisition Time (aq): ~4 sA sufficient relaxation delay is crucial for accurate integration, especially in quantitative studies.[14]
¹³C{¹H} NMR Determines the number of unique carbon atoms in the molecule.[15]Scans (ns): 1024-4096Relaxation Delay (d1): 2 sSpectral Width: 0-220 ppmA large number of scans is needed due to the low sensitivity of ¹³C. Proton decoupling simplifies the spectrum to singlets.[16]
DEPT-135 Differentiates carbon types: CH/CH₃ (positive phase) from CH₂ (negative phase). Quaternary carbons are absent.Scans (ns): 256-512Relaxation Delay (d1): 2 sThis experiment is much faster than a standard ¹³C and is invaluable for assigning the many aliphatic carbons in the molecule.
¹H-¹H COSY Identifies protons that are spin-spin coupled, revealing 2- and 3-bond ¹H-¹H connectivities.[17][18]Scans (ns): 2-4Increments (F1): 256-512Relaxation Delay (d1): 1.5 sCOSY is essential for tracing the proton networks within the cyclohexane, pyrrolidine, and ethyl fragments independently.
¹H-¹³C HSQC Correlates each proton directly to the carbon it is attached to (one-bond correlation).[17][19]Scans (ns): 2-8Increments (F1): 256Relaxation Delay (d1): 1.5 sThis is a highly sensitive 2D experiment that serves as the primary tool for assigning carbon signals based on their attached, and more easily assigned, protons.[2]
¹H-¹³C HMBC Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[16][17]Scans (ns): 8-16Increments (F1): 256Relaxation Delay (d1): 1.5 sHMBC is the critical experiment for assembling the final structure by linking the independent fragments together.[20]
PART 4.3: DATA PROCESSING
  • Apply Fourier Transform (FT) to all acquired free induction decays (FIDs).[21]

  • Carefully phase correct all spectra, both in the direct (F2) and indirect (F1) dimensions for 2D data.

  • Apply a baseline correction algorithm to ensure a flat baseline for accurate integration and peak picking.

  • Reference the spectra. For CDCl₃, the residual ¹H peak should be set to 7.26 ppm and the ¹³C peak to 77.16 ppm.

Results and Interpretation: Assembling the Structural Puzzle

The structural elucidation of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine is a process of logical deduction using the suite of NMR spectra.

Predicted Spectral Features

Based on the known structure, we can anticipate the following:

  • ¹H NMR: A complex spectrum with significant signal overlap in the aliphatic region (1.0-3.5 ppm). The methyl group should appear as a doublet. Protons on carbons adjacent to nitrogen atoms will be shifted downfield.

  • ¹³C NMR: 13 distinct carbon signals are expected, assuming the cis/trans isomers are resolved. The DEPT-135 experiment will be crucial for distinguishing the numerous CH and CH₂ signals.

Structural Fragment Proton (¹H) Chemical Shift (ppm, Estimated) Carbon (¹³C) Chemical Shift (ppm, Estimated)
Cyclohexane Ring (CH, CH₂)1.0 - 2.525 - 55
Cyclohexane Methyl (CH₃)0.9 - 1.2 (doublet)15 - 25
Ethyl Linker (-N-CH₂ -CH₂-N-)2.5 - 3.045 - 55
Ethyl Linker (-N-CH₂-CH₂ -N-)2.6 - 3.250 - 60
Pyrrolidine (α-CH₂)2.5 - 3.050 - 60
Pyrrolidine (β-CH₂)1.7 - 2.220 - 30
Amine Proton (NH)1.0 - 3.0 (broad, variable)N/A
A Guided Interpretation Strategy

The power of 2D NMR is in its ability to build a picture of molecular connectivity.[22]

G H1 H1 H2 H2 H1->H2 H3 H3 H2->H3 H4 H4 H3->H4 H_ethyl_a H_ethyl_a C_cyclohexyl_1 C1 H_ethyl_a->C_cyclohexyl_1 H_ethyl_b H_ethyl_b C_pyrrolidine_alpha C_alpha H_ethyl_b->C_pyrrolidine_alpha img_node

Figure 2: Key COSY (blue dashes) and HMBC (red dots) correlations.

  • Identify Spin Systems with COSY:

    • Trace the blue dashed lines in Figure 2. Start with a well-resolved proton, for example, the proton on C1 of the cyclohexane ring. The COSY spectrum will show cross-peaks to its neighbors on C2 and C6. Following these connections will allow you to "walk" around the entire cyclohexane ring, assigning all protons within that spin system.

    • Similarly, identify the two coupled methylene groups of the ethyl linker.

    • Trace the connectivity within the pyrrolidine ring from the α-protons to the β-protons.

  • Assign Carbons with HSQC:

    • Once the proton spin systems are defined, use the HSQC spectrum to assign the carbon attached to each proton. Every cross-peak in the HSQC represents a direct, one-bond C-H connection. This definitively links the ¹H assignments to the ¹³C backbone.

  • Connect the Fragments with HMBC:

    • This is the final and most critical step. The HMBC spectrum reveals correlations over 2 and 3 bonds, linking the previously identified fragments.

    • Key Correlation 1 (Cyclohexane to Ethyl): Look for a cross-peak between the protons on the first methylene of the ethyl chain and C1 of the cyclohexane ring (red dotted arrow in Figure 2). This proves the ethyl linker is attached to the cyclohexylamine nitrogen.

    • Key Correlation 2 (Ethyl to Pyrrolidine): Find the cross-peak between the protons on the second methylene of the ethyl chain and the α-carbons (C_alpha) of the pyrrolidine ring. This confirms the connection to the pyrrolidine nitrogen.

    • Key Correlation 3 (Methyl Group): A correlation from the methyl protons to C1 and C2 of the cyclohexane ring will confirm its position.

Conclusion

This application note details a robust and logical NMR protocol for the complete structural elucidation of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine. By systematically applying a series of 1D and 2D NMR experiments, researchers can overcome the challenges posed by spectral complexity and confirm the molecule's constitution with a high degree of confidence. This self-validating workflow, which emphasizes understanding the purpose of each experiment, is essential for ensuring data integrity in discovery, development, and quality control environments.[23]

References

  • NMR Sample Preparation. (n.d.). Bruker.
  • SG Sample Prep - Nuclear Magnetic Resonance Labs. (n.d.). University of Wisconsin-Madison.
  • How To Prepare And Run An NMR Sample. (2025, July 24). News-Medical.net. Retrieved March 17, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved March 17, 2026, from [Link]

  • Jacobsen, N. E. (2016, December 8). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley Analytical Science. Retrieved March 17, 2026, from [Link]

  • A. A. A. Bothner-By, R. L. S. & J. H. N. (2021, February 3). Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC−CLIP−COSY Experiments. Analytical Chemistry. Retrieved March 17, 2026, from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. Retrieved March 17, 2026, from [Link]

  • NMR Data Processing. (n.d.). eMagRes.
  • Aramini, J. M., Balarat, J., Borer, P. N., Germann, M. W., & G. A. M. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 25(22), 5448. Retrieved March 17, 2026, from [Link]

  • Powers, R. (2019). NMR Metabolomics Protocols for Drug Discovery. Methods in Molecular Biology, 2037, 265–311. Retrieved March 17, 2026, from [Link]

  • A. G. G. & J. G. (1995). A nuclear magnetic resonance and molecular-modelling study of cyclohexylamine and several N-substituted derivatives and their hydrochloride salts. Journal of the Chemical Society, Perkin Transactions 2. Retrieved March 17, 2026, from [Link]

  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry. Retrieved March 17, 2026, from [Link]

  • YE Bin, GAO Cai, ZHAO Han, et al. (2014). Effect of Substituents on the NMR and UV Spectra of N-(4-substituted benzylidene) Anilines and N-(4-substituted benzylidene) Cyclohexylamines. Acta Physico-Chimica Sinica. Retrieved March 17, 2026, from [Link]

  • Sample Preparation. (n.d.). University College London, Faculty of Mathematical & Physical Sciences. Retrieved March 17, 2026, from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (2024). In Wikipedia. Retrieved March 17, 2026, from [Link]

  • NMR solvent selection - that also allows sample recovery. (2018, December 7). BioChromato. Retrieved March 17, 2026, from [Link]

  • D. J. D., P. J. H., & A. T. (2022). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry, 65(12), 8151–8167. Retrieved March 17, 2026, from [Link]

  • NMR under GxP in Drug Development and Manufacturing. (2015, July 15). Almac. Retrieved March 17, 2026, from [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024, June 28). Spectroscopy Online. Retrieved March 17, 2026, from [Link]

  • Elyashberg, M., Williams, A. J., & Martin, G. E. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1637-1647. Retrieved March 17, 2026, from [Link]

  • NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • Johnson, B. A., & Blevins, R. A. (2025). NMR data processing, visualization, analysis and structure calculation with NMRFx. Communications Chemistry. Retrieved March 17, 2026, from [Link]

  • Claridge, T. D. W. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Quantitative NMR Spectroscopy. (n.d.). University of Cambridge, Department of Chemistry.
  • G. A. N. & A. D. K. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(12), 2167. Retrieved March 17, 2026, from [Link]

Sources

Application Note: In Vivo Dosing Protocols for 2-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine (2M-PEC)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The investigational compound 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine (hereafter referred to as 2M-PEC ) possesses a canonical pharmacophore—a basic amine linked via an ethyl chain to a pyrrolidine ring, coupled with a lipophilic cyclohexyl moiety. This structural motif is highly characteristic of ligands targeting the Sigma-1 Receptor (S1R) [1].

S1R is a unique, ligand-regulated molecular chaperone residing primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[2]. Rather than acting via classical G-protein coupled pathways, S1R modulates intracellular calcium (Ca²⁺) signaling and cellular survival[1]. We hypothesize that 2M-PEC acts as an S1R agonist. Upon binding, it triggers the dissociation of S1R from the binding immunoglobulin protein (BiP), allowing S1R to stabilize inositol 1,4,5-trisphosphate receptors (IP3R3). This stabilization facilitates proper Ca²⁺ transfer from the ER to the mitochondria, boosting ATP production and conferring neuroprotection[3].

To rigorously evaluate 2M-PEC in vivo, we must move beyond simple observation and establish a self-validating system . This is achieved by employing a selective S1R antagonist (e.g., BD1047) to competitively block 2M-PEC's effects, thereby proving causal target engagement rather than off-target monoaminergic activity[4].

G M 2M-PEC (Agonist) S1R Sigma-1 Receptor (MAM) M->S1R Binds BiP BiP Dissociation S1R->BiP Induces IP3R IP3R3 Stabilization BiP->IP3R Activates Ca Ca2+ Transfer to Mitochondria IP3R->Ca Facilitates ATP Enhanced ATP & Cell Survival Ca->ATP Promotes

Fig 1. Hypothesized mechanism of 2M-PEC via Sigma-1 Receptor activation at the MAM.

Quantitative Data Presentation

Before initiating in vivo workflows, it is critical to benchmark 2M-PEC against established S1R modulators. The table below summarizes the quantitative dosing parameters derived from prototypic S1R agonists (like PRE-084) and antagonists (like BD1047 and S1RA) to guide your dose-ranging studies[5][6][7][8].

Table 1: Pharmacological Benchmarks for S1R In Vivo Protocols

Compound RoleReference LigandRouteRecommended Dose RangePre-treatment TimeExpected Phenotypic Outcome
Agonist PRE-084i.p.0.25 – 1.0 mg/kg-15 to -30 minNeuroprotection, cognitive enhancement, anti-amnesic.
Agonist 2M-PEC (Test) i.p.0.5 – 5.0 mg/kg -30 min Putative analgesia, neuroprotection.
Antagonist BD1047i.p.3.0 – 20.0 mg/kg-60 to -45 minBlocks agonist effects; reduces nociception at high doses[8].
Antagonist S1RAs.c.10.0 – 30.0 mg/kg-30 minReversal of central sensitization and allodynia[7].

Self-Validating In Vivo Protocol

To establish trustworthiness in your data, this protocol utilizes a pharmacological challenge model. By pre-treating a cohort with BD1047, you establish causality: if BD1047 nullifies the behavioral effects of 2M-PEC, the mechanism is definitively S1R-mediated[4].

Phase I: Formulation and Vehicle Preparation

Causality Note: 2M-PEC contains a lipophilic cyclohexyl group. Improper formulation will lead to precipitation in the peritoneal cavity, causing erratic absorption and confounding behavioral data.

  • Calculate Free Base Equivalent: Ensure dosing is calculated based on the free base weight of 2M-PEC, accounting for any hydrochloride or tartrate salt forms.

  • Solubilization: Dissolve 2M-PEC in sterile 0.9% NaCl (saline). If the compound exhibits poor aqueous solubility, utilize a step-wise addition of 5% DMSO followed by 5% Tween-80, vortexing until clear, and bring to volume with saline[5].

  • Freshness: Prepare working solutions freshly on the day of the experiment to prevent degradation or micelle aggregation.

Phase II: The Self-Validating Dosing Workflow (Mouse Model)

Subject: Adult male C57BL/6 mice (8-10 weeks old).

  • Group Assignment (n=8/group):

    • Group 1: Vehicle (Saline) + Vehicle

    • Group 2: Vehicle + 2M-PEC (Optimal Dose, e.g., 1.0 mg/kg)

    • Group 3: BD1047 (20 mg/kg) + Vehicle

    • Group 4: BD1047 (20 mg/kg) + 2M-PEC (1.0 mg/kg)

  • Antagonist Pre-treatment (t = -60 min): Administer BD1047 (20 mg/kg, i.p.) or Vehicle to the respective groups. This 60-minute window ensures peak CNS receptor occupancy by the antagonist prior to agonist introduction.

  • Agonist Administration (t = -30 min): Administer 2M-PEC (1.0 mg/kg, i.p.) or Vehicle.

Phase III: Behavioral Endpoint (Orofacial Formalin Test)

Causality Note: S1R modulators are highly effective in attenuating central sensitization. The formalin test provides a biphasic nociceptive readout, allowing you to differentiate between acute nociception (Phase I) and central sensitization/inflammation (Phase II)[7][8].

  • Acclimatization: Place mice in a 15×15×15 cm acrylic observation chamber for 30 minutes.

  • Noxious Stimulus (t = 0 min): Inject 10 µL of 5% formalin subcutaneously into the right upper lip using a 30-gauge needle[8].

  • Observation: Record the time spent rubbing the injected area.

    • Phase I: 0–5 minutes (Direct C-fiber activation).

    • Phase II: 15–45 minutes (Central sensitization).

  • Expected Result: 2M-PEC should dose-dependently reduce rubbing in Phase II. In Group 4, BD1047 will competitively block 2M-PEC, restoring nociceptive behavior to baseline levels, thereby validating the S1R mechanism[8].

Workflow A Animal Acclimatization (30 Mins) B Pre-treatment BD1047 or Vehicle (t = -60 min) A->B C 2M-PEC Administration (t = -30 min) B->C i.p. injection D Formalin Injection (t = 0 min) C->D s.c. (upper lip) E Biphasic Nociceptive Scoring (0-45 min) D->E Evaluate

Fig 2. In vivo self-validating experimental workflow for 2M-PEC dosing and evaluation.

References

  • Title: Activation of the sigma-1 receptor chaperone alleviates symptoms of Wolfram syndrome in preclinical models. Source: PMC.
  • Title: PRE-084 hydrochloride | S1R Agonist. Source: MedChemExpress.
  • Title: Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP. Source: IOVS.
  • Title: The Pharmacology of Sigma-1 Receptors. Source: PMC.
  • Title: Sigma-1 Receptor Antagonist (BD1047) Decreases Cathepsin B Secretion in HIV-Infected Macrophages Exposed to Cocaine. Source: PMC.
  • Title: Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. Source: PubMed.
  • Title: Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. Source: bioRxiv.
  • Title: Clonidine Reduces Nociceptive Responses in Mouse Orofacial Formalin Model: Potentiation by Sigma-1 Receptor Antagonist BD1047 without Impaired Motor Coordination. Source: J-Stage.
  • Title: Blockade by the s 1 receptor antagonist BD1047 of the anti-amnesic effect of ANAVEX2-73. Source: ResearchGate.

Sources

Application Notes & Protocols: Formulation Strategies for Delivery of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing effective delivery systems for the novel compound 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine. Based on its chemical structure, this active pharmaceutical ingredient (API) is predicted to be a lipophilic, weakly basic compound, presenting challenges such as poor aqueous solubility that can limit its oral bioavailability.[1][2] This guide outlines a systematic, multi-pronged approach to formulation development, beginning with essential physicochemical characterization and progressing to detailed protocols for four distinct formulation strategies: salt formation, lipid-based delivery systems (SEDDS), polymeric nanoparticles, and cyclodextrin complexation. Each section explains the scientific rationale, provides step-by-step experimental procedures, and details critical characterization techniques to ensure formulation quality and performance.

Introduction: Overcoming the Lipophilicity Barrier

The successful development of a new chemical entity into a viable therapeutic depends critically on its formulation. 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine, a molecule containing a cyclohexylamine and a pyrrolidineylethyl group, is structurally indicative of a lipophilic or fat-loving nature.[1] Such compounds often exhibit poor solubility in the aqueous environment of the gastrointestinal (GI) tract, leading to low and variable absorption and, consequently, diminished therapeutic efficacy.[1][2] Furthermore, the presence of amine functional groups suggests a pH-dependent ionization, which adds another layer of complexity to its absorption profile.

The objective of this guide is to provide a logical, evidence-based framework for systematically addressing these challenges. We will treat the target molecule as a representative lipophilic amine compound and apply established, field-proven formulation principles.[3][4] The strategies discussed aim to enhance the solubility, dissolution rate, and ultimately the bioavailability of this API.

Foundational Step: Physicochemical Characterization

Before any formulation work begins, a thorough characterization of the API is mandatory. This foundational data informs all subsequent formulation decisions and is crucial for building a robust and reproducible delivery system.[5][6]

Key Physicochemical Parameters

The following properties must be determined to guide the formulation strategy.

ParameterAnalytical Method(s)Importance in Formulation Design
pKa Potentiometric Titration, UV-metric Titration, NMR SpectroscopyDetermines the degree of ionization at different physiological pH values, which dictates solubility and membrane permeability.[7][8][9]
LogP / LogD Shake-Flask Method (Octanol/Water), RP-HPLCMeasures lipophilicity. LogP is for the neutral species, while LogD accounts for pH-dependent ionization.[7][9] High LogP suggests suitability for lipid-based formulations.[1]
Aqueous Solubility Equilibrium Shake-Flask Method at various pH (e.g., 1.2, 4.5, 6.8)Directly quantifies the primary challenge. pH-dependent solubility will confirm the pKa and guide pH-modification or salt-form selection.[10]
Solid-State Properties X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Identifies the crystalline or amorphous nature, detects polymorphs, and assesses thermal stability.[5][11] This is critical for stability and manufacturing.
Protocol: pKa and LogP Determination by Potentiometric Titration

This protocol describes a standard method for determining the acid dissociation constant (pKa) and the partition coefficient (LogP).[8]

Objective: To experimentally determine the pKa and LogP of the API.

Materials:

  • 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine

  • Calibrated pH meter and electrode

  • Automated titrator (e.g., SiriusT3 or equivalent)

  • Standardized 0.1 M HCl and 0.1 M NaOH

  • n-Octanol (pre-saturated with water)

  • Deionized water (pre-saturated with n-octanol)

  • Potassium chloride (for ionic strength adjustment)

Procedure:

  • pKa Determination (Aqueous):

    • Accurately weigh and dissolve a known amount of the API in deionized water to create a solution of ~1 mg/mL. Adjust ionic strength with KCl.

    • Titrate the solution with standardized 0.1 M HCl to a low pH (~pH 2).

    • Perform a reverse titration with standardized 0.1 M NaOH from pH 2 to pH 12.

    • The instrument software calculates the pKa value(s) from the inflection points of the titration curve.[8] The pKa is the pH at which the molecule is 50% ionized.[8]

  • LogP Determination (Two-Phase Titration):

    • Accurately weigh a sample and dissolve it in the two-phase water-octanol system.

    • Perform an acid-base titration over a pH range of 2 to 12.

    • The instrument software analyzes the shape of the titration curve, which is altered by the partitioning of the API between the two phases, to calculate the LogP.[8]

Formulation Strategy 1: Salt Formation

For ionizable APIs like our target amine-containing compound, forming a salt is often the most direct and cost-effective strategy to improve aqueous solubility and dissolution rate.[12][13][14]

Scientific Rationale

The amine groups in 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine are basic and can accept a proton to form a positively charged cation. By reacting the basic API with an acid, a salt is formed. This salt is an ionic compound that typically has much higher solubility in water than the neutral free base.[12] A key principle for stable salt formation is the "pKa rule," which states that the pKa of the base should be at least 2-3 units higher than the pKa of the acidic counter-ion.[14][15]

Protocol: Salt Screening and Selection

Objective: To screen various pharmaceutically acceptable counter-ions to form a stable, soluble, and crystalline salt of the API.

Materials:

  • API (free base)

  • Solvents: Ethanol, Isopropanol, Acetone, Water

  • Acids (Counter-ions): Hydrochloric acid, Sulfuric acid, Methanesulfonic acid, Maleic acid, Fumaric acid, Citric acid (select from a GRAS - Generally Regarded As Safe - list).[15]

Workflow Diagram:

G cluster_0 Salt Screening Workflow A Dissolve API Free Base in Solvent B Add Equimolar Counter-ion Acid A->B C Stir at RT (24h) Observe for Precipitation B->C D If No Solid, Try Evaporation / Cooling C->D No Precipitate E Isolate Solid by Filtration C->E Precipitate Forms D->E F Characterize Solid: XRPD, DSC, Solubility E->F G Select Lead Salt(s) for Further Development F->G G cluster_1 SEDDS Development Workflow A 1. Solubility Screening: Determine API solubility in various oils, surfactants B 2. Construct Pseudo-Ternary Phase Diagram to identify emulsification region A->B C 3. Prepare Formulations (Oil + Surfactant + API) B->C D 4. Characterization: - Emulsification Time - Droplet Size (DLS) - Thermodynamic Stability C->D E 5. In Vitro Drug Release (Dialysis Method) D->E F Optimize Formulation based on Characterization Data D->F E->F

Caption: Workflow for SEDDS formulation development.

Procedure:

  • Excipient Screening: Determine the solubility of the API in a range of oils, surfactants, and co-solvents to select components with the highest solubilizing capacity. 2. Phase Diagram Construction: Construct pseudo-ternary phase diagrams by titrating mixtures of the chosen oil and surfactant (at various ratios) with water. This identifies the concentration ranges that form stable and efficient microemulsions. [16]3. Formulation Preparation:

    • Select several ratios of oil and surfactant from the optimal region of the phase diagram.

    • Dissolve the API in the oil phase with gentle heating and stirring.

    • Add the surfactant (and co-solvent, if used) and vortex until a clear, homogenous mixture is formed.

  • Characterization:

    • Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl in a USP Apparatus 2 stirring at 50 rpm. [16]Record the time taken for the formulation to form a homogenous emulsion.

    • Droplet Size Analysis: Dilute the resulting emulsion and measure the mean droplet size and polydispersity index (PDI) using DLS. Target droplet sizes are typically below 200 nm for optimal performance. [16] 3. Thermodynamic Stability: Subject the formulations to centrifugation (3,500 rpm for 30 min) and freeze-thaw cycles to check for phase separation or drug precipitation. [16]

Formulation Strategy 3: Polymeric Nanoparticles

Encapsulating the API within polymeric nanoparticles can offer controlled release and protect the drug from degradation. [17][18]This strategy is particularly useful for potent compounds or when sustained therapeutic action is desired.

Scientific Rationale

Polymeric nanoparticles are solid colloidal particles ranging in size from 10-1000 nm. [17]The drug can be entrapped within the polymer matrix (nanosphere) or encapsulated in a core surrounded by a polymer shell (nanocapsule). [17]For a hydrophobic drug like our target molecule, the emulsification-solvent evaporation method is a common and effective preparation technique. [19][20]The polymer, such as the biodegradable and biocompatible Poly(lactic-co-glycolic acid) (PLGA), is dissolved with the drug in an organic solvent, which is then emulsified in an aqueous phase and subsequently removed, causing the nanoparticles to precipitate. [19][21]

Protocol: Nanoparticle Preparation by Emulsification-Solvent Evaporation

Objective: To prepare and characterize drug-loaded PLGA nanoparticles with high encapsulation efficiency and a controlled size distribution.

Materials:

  • API

  • Polymer: PLGA (50:50 lactide:glycolide ratio)

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate

  • Aqueous Phase/Stabilizer: Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)

  • High-speed homogenizer or sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of API and PLGA in the organic solvent (e.g., 5 mL of DCM).

  • Emulsification: Add the organic phase dropwise to a larger volume of the aqueous PVA solution (e.g., 20 mL) while homogenizing or sonicating at high speed in an ice bath. This creates a primary oil-in-water (o/w) emulsion. [20]3. Solvent Evaporation: Transfer the emulsion to a rotary evaporator and remove the organic solvent under reduced pressure. As the solvent evaporates, the PLGA precipitates, forming solid nanoparticles. [19]4. Purification:

    • Collect the nanoparticles by ultracentrifugation.

    • Wash the nanoparticle pellet several times with deionized water to remove excess PVA and unencapsulated drug.

    • Resuspend the final pellet in water and lyophilize (freeze-dry) to obtain a free-flowing powder. [22]5. Characterization:

    • Particle Size and Zeta Potential: Re-disperse the lyophilized powder in water and measure the particle size, PDI, and surface charge (zeta potential) using DLS. [19][23]Zeta potential is a key indicator of colloidal stability. [23] 2. Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). [19][24][25] 3. Encapsulation Efficiency (EE) & Drug Loading (DL):

      • Dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., DCM) to break them apart.

      • Extract the drug into a buffer and quantify the amount using a validated HPLC method.

      • Calculate EE and DL using the following formulas:

        • EE (%) = (Mass of Drug in Nanoparticles / Initial Mass of Drug) x 100

        • DL (%) = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100

    • In Vitro Drug Release: Perform a release study using a dialysis bag method or a sample-and-separate method in a release medium (e.g., phosphate buffer pH 7.4) to determine the release profile over time. [26][27]

Formulation Strategy 4: Cyclodextrin Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [28]They can encapsulate lipophilic "guest" molecules, like the API, into their cavity, forming water-soluble inclusion complexes. [29][30]

Scientific Rationale

By forming an inclusion complex, the lipophilic API is physically shielded within the hydrophobic core of the CD molecule, while the hydrophilic exterior of the CD interacts with water, dramatically increasing the apparent solubility of the API. [28]This is a widely used technique for solubility enhancement. [31][28]Modified CDs like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) offer even greater solubility and lower toxicity than parent β-CD.

Protocol: Inclusion Complex Preparation by Kneading Method

Objective: To prepare a solid inclusion complex of the API with HP-β-CD to enhance its aqueous solubility.

Materials:

  • API

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water/Ethanol mixture (e.g., 1:1 v/v)

  • Vacuum oven

Procedure:

  • Phase Solubility Study: First, determine the stoichiometry of the complex (usually 1:1) by performing a phase solubility study as described by Higuchi and Connors. This involves adding excess API to aqueous solutions of increasing CD concentration and measuring the concentration of dissolved API. [32]2. Complex Preparation (Kneading):

    • Place HP-β-CD in a mortar and add a small amount of the water/ethanol mixture to form a paste.

    • Add the API (in a 1:1 molar ratio determined from the phase solubility study) to the paste.

    • Knead the mixture thoroughly for 45-60 minutes.

    • During kneading, add small amounts of the solvent mixture as needed to maintain a suitable consistency.

  • Drying and Pulverization:

    • Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.

    • Pulverize the dried complex into a fine powder using the mortar and pestle.

  • Characterization:

    • Confirmation of Complexation: The formation of the inclusion complex must be confirmed in the solid state. This is typically done by comparing the analytical signatures of the complex to the pure components and a simple physical mixture. [32] * DSC: The melting endotherm of the API should disappear or shift significantly in the thermogram of the complex. [28] * XRPD: The crystalline peaks of the API should be absent in the diffractogram of the complex, indicating the drug is molecularly dispersed within the amorphous CD. [29][32] * FTIR Spectroscopy: Shifts in the characteristic vibrational bands of the API can indicate its inclusion within the CD cavity. [29][33] 2. Solubility & Dissolution: Compare the aqueous solubility and dissolution rate of the complex with that of the pure API to quantify the enhancement.

Conclusion and Recommendations

The successful formulation of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine hinges on a systematic and data-driven approach. It is recommended to begin with thorough physicochemical characterization to establish a baseline. Based on this data, one or more of the detailed strategies should be pursued.

  • For APIs with moderate lipophilicity and ionizable centers, salt formation is the most straightforward starting point.

  • For highly lipophilic APIs, SEDDS offer a robust solution for significant bioavailability enhancement.

  • If controlled or sustained release is a therapeutic goal, polymeric nanoparticles are the preferred choice.

  • Cyclodextrin complexation provides an excellent alternative for solubility enhancement, particularly for solid dosage form development.

Each formulation must be rigorously characterized to ensure it meets the required quality attributes of stability, drug loading, and release performance before proceeding to further preclinical and clinical evaluation.

References

  • Nanoparticles in Drug Delivery: The Complete Guide. (2025, June 6). ResolveMass Laboratories Inc.
  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. (2026, March 12). American Pharmaceutical Review.
  • How To Synthesize Polymeric Nanoparticles. (2020, January 14). AZoNano.
  • Physicochemical characterization of drug nanocarriers. (n.d.). National Center for Biotechnology Information.
  • Polymeric Nanoparticles methods of preparation and Drug Release Models: Effectiveness towards Drug Delivery Systems. (2020, December 25). Research Journal of Pharmacy and Technology.
  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. (n.d.). National Center for Biotechnology Information.
  • Nanoparticles for Drug Delivery. (n.d.). In Nanomaterials Handbook.
  • Morphological Characteristics of Drug-loaded Nanoparticles based on Microscope Images Analysis System. (n.d.). Atlantis Press.
  • In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. (2018, November 9). USP.
  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010, January 1). Journal of Pharmaceutical Sciences.
  • Preparation of Polymeric Nanoparticles : An Overview on Polymers. (2024, October 15). International Journal of All Research Scientific and Technical.
  • 〈1001〉 In Vitro Release Test Methods for Parenteral Drug Preparations. (n.d.). USP-NF.
  • Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes. (2023, January 18). MDPI.
  • API Characterization. (n.d.). NETZSCH Analyzing & Testing.
  • Physicochemical Characterization. (n.d.). Creative Biolabs.
  • “Characterization of Nanoparticles Intended for Drug Delivery”. (n.d.). National Center for Biotechnology Information.
  • A Review on Preparation and Evaluation of Self Emulsified Drug Delivery System. (2024, November 12). International Journal of Pharmaceutical Sciences and Research.
  • Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. (2025, March 21). MDPI.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI.
  • Accelerated in vitro release testing methods for extended release parenteral dosage forms. (n.d.). National Center for Biotechnology Information.
  • Synthesis and Characterization of the Inclusion Complex of Dicationic Ionic Liquid and β-Cyclodextrin. (n.d.). National Center for Biotechnology Information.
  • Self-Emulsifying Drug Delivery System (SEDDS). (2023, April 15). SciSpace.
  • Self-Emulsifying Drug Delivery System (SEDDS) and it's Pharmaceutical Applications. (2025, September 13). ResearchGate.
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025, October 6). GSC Online Press.
  • Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound. (n.d.). PubMed.
  • Physical and Chemical Characterization for APIs. (2023, May 8). Labinsights.
  • Design and Evaluation of Self-Emulsifying Drug Delivery System (SEDDS) Of Carvedilol to Improve the Oral Absorption. (2026, February 23). Brieflands.
  • pKa and Log P. (n.d.). Seven Star Pharma.
  • salt selection in pharmaceutical product development. (n.d.). Slideshare.
  • Methods of Preparation and Characterization of Cyclodextrin Encapsulated Inclusion Complex : Review. (2024, July 3). ResearchGate.
  • Cyprotex pKa and LogP Fact Sheet. (n.d.). Evotec.
  • Formulation and characterization of eprosartan mesylate and β-cyclodextrin inclusion complex prepared by microwave technology. (2022, May 13). Taylor & Francis Online.
  • Key Considerations for Robust IVRT Methods. (2025, February 25). The J. Molner Company.
  • Development of Methods for the Determination of pKa Values. (n.d.). National Center for Biotechnology Information.
  • USP Article: In Vitro Test Methods for Continuous Manufacturing. (2022, August 31). gmp-compliance.org.
  • Novel Methods for the Prediction of logP, pKa, and logD. (2002, April 4). ACS Publications.
  • Injectable formulation for lipophilic drugs. (n.d.). Google Patents.
  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. (2025, November 28). ResearchGate.
  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. (2024, September 18). Symmetric.
  • Modification of Physicochemical Properties of Active Pharmaceutical Ingredient by Pharmaceutical Co-Crystals. (2023, March 28). IntechOpen.
  • Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. (2023, November 9). National Center for Biotechnology Information.
  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). (n.d.). National Center for Biotechnology Information.
  • Application of Lipid-Based Formulations in Drug Discovery. (2012, July 10). Journal of Medicinal Chemistry.
  • Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. (n.d.). National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve the yield and purity of your synthesis.

The most common and industrially scalable route to this and similar N-substituted cyclohexylamines is the reductive amination of a ketone with a primary or secondary amine.[1][2] This guide will focus on the challenges associated with this pathway, which involves the reaction of 2-methylcyclohexanone with N-(2-aminoethyl)pyrrolidine.

Overview of the Synthetic Workflow

The synthesis is typically a one-pot or two-step process involving the formation of an imine or enamine intermediate, followed by its reduction to the target secondary amine. Each stage presents unique challenges that can impact the overall yield and purity.

G cluster_reactants Reactants cluster_process Process A 2-Methylcyclohexanone C Step 1: Imine Formation (Acid Catalyst, Water Removal) A->C B N-(2-aminoethyl)pyrrolidine B->C D Step 2: Reduction (Reducing Agent) C->D Iminium Ion Intermediate E Step 3: Aqueous Workup (Quenching & Extraction) D->E F Step 4: Purification (Distillation or Chromatography) E->F Crude Product G Final Product: 2-methyl-N-(2-pyrrolidin-1-ylethyl) cyclohexan-1-amine F->G

Caption: General workflow for the synthesis via reductive amination.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Section 1: Low Reaction Yield & Conversion

Q1: My reaction has stalled. The initial ketone is still present after several hours. What's wrong?

A1: This issue almost always points to inefficient formation of the iminium ion intermediate. The formation of an imine from a ketone and an amine is a reversible, pH-sensitive equilibrium.

Causality: The reaction requires a delicate pH balance. An acid catalyst is necessary to protonate the carbonyl oxygen of the ketone, which makes the carbonyl carbon more electrophilic and susceptible to attack by the amine. However, if the solution is too acidic, the amine nucleophile (N-(2-aminoethyl)pyrrolidine) will be protonated, rendering it non-nucleophilic and halting the reaction.[3]

Troubleshooting Steps:

  • Monitor pH: The optimal pH for imine formation is typically between 4.5 and 6. If you are using a strong acid catalyst (e.g., HCl), switch to a weaker acid like acetic acid or use it in catalytic amounts.

  • Remove Water: Water is a byproduct of imine formation. Its presence can push the equilibrium back towards the starting materials. For higher yields, water must be removed as it is formed.

    • Method: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, cyclohexane) that forms an azeotrope with water.

    • Alternative: If a Dean-Stark is not feasible, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

  • Temperature: Ensure the reaction temperature is sufficient to drive off the water azeotrope (typically 80-110 °C for toluene).

Q2: Imine formation appears successful, but the final yield is low after adding the reducing agent. How can I optimize the reduction step?

A2: The choice of reducing agent is critical and depends on whether you are performing a one-pot reaction or a two-step process.

Causality: Some reducing agents are unstable in the acidic conditions required for imine formation or can prematurely reduce the starting ketone. The ideal reducing agent should selectively reduce the C=N bond of the iminium ion over the C=O bond of the ketone.

Comparative Analysis of Reducing Agents:

Reducing Agent Typical Conditions Pros Cons
Sodium Borohydride (NaBH₄) Methanol, Ethanol; 0 °C to RT Inexpensive, easy to handle. Can reduce the starting ketone; less effective at neutral pH. Best for a two-step process after imine formation is complete.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 5-6 Stable at acidic pH; selectively reduces iminium ions. Ideal for one-pot reactions. Highly toxic (releases HCN gas if pH drops too low).
Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM), Acetic Acid Mild, highly selective for imines/iminium ions. Excellent for one-pot synthesis. Generates no toxic gas. More expensive; moisture-sensitive.

| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol, Methanol; 1-5 atm H₂ | Clean reaction, high yield, byproduct is water. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. May not be suitable for all labs.[4] |

Troubleshooting & Optimization Protocol:

  • For One-Pot Synthesis (Recommended): Sodium triacetoxyborohydride (STAB) is the superior choice for its selectivity and safety.

  • For Two-Step Synthesis:

    • First, confirm complete imine formation via TLC or GC-MS.

    • Cool the reaction, neutralize any excess acid catalyst carefully.

    • Add the reducing agent (e.g., NaBH₄) portion-wise at a reduced temperature (0 °C) to control the exothermic reaction and minimize ketone reduction.

G cluster_mechanism Key Mechanistic Steps A 1. Carbonyl Protonation (Acid Catalyst) B 2. Nucleophilic Attack (Amine adds to Carbonyl) A->B Activates Ketone C 3. Dehydration (Water is eliminated) B->C Forms Carbinolamine Intermediate D Iminium Ion (C=N⁺ bond) C->D E 4. Hydride Reduction (Reducing agent attacks) D->E Electrophilic Carbon F Target Amine E->F

Caption: Core mechanism of reductive amination.

Section 2: Side Products & Purification

Q3: My final product is contaminated with a higher molecular weight impurity. What could it be?

A3: A common side product is the tertiary amine formed from the reaction of the desired secondary amine product with another molecule of the starting ketone, followed by reduction.

Causality: The product, 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine, is a secondary amine and remains nucleophilic. It can compete with the starting N-(2-aminoethyl)pyrrolidine for reaction with any remaining 2-methylcyclohexanone. This is more prevalent if the reaction is run with a substoichiometric amount of the primary amine or at high concentrations for extended periods.

Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess (1.1 to 1.2 equivalents) of the N-(2-aminoethyl)pyrrolidine. This ensures the ketone is consumed before significant amounts of the secondary amine product can react further.

  • Controlled Addition: Add the reducing agent only after confirming near-complete consumption of the starting ketone. Alternatively, if adding the ketone to the amine/reducing agent mixture, do so slowly to maintain a low ketone concentration.

Q4: I'm struggling to purify the final product. Column chromatography gives poor separation and product smearing. What are my options?

A4: Amines are notoriously difficult to purify via standard silica gel chromatography due to their basicity.[5] The lone pair on the nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and poor recovery.

Troubleshooting Purification:

  • Modified Chromatography:

    • Basified Silica: Pre-treat the silica gel by slurrying it in a solvent containing 1-2% triethylamine or ammonia. This deactivates the acidic sites.

    • Alumina Column: Use basic or neutral alumina instead of silica gel.[6][7]

  • Acid-Base Extraction (Highly Recommended): This is a classical and highly effective method for purifying basic amines from neutral or acidic impurities.

    • Protocol: a. Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate). b. Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind. c. Wash the aqueous layer with fresh organic solvent to remove any trapped neutral impurities. d. Carefully basify the aqueous layer with a strong base (e.g., 4M NaOH) to a pH > 12 while cooling in an ice bath. e. Extract the deprotonated, free-based amine back into a fresh organic solvent. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

  • Distillation: The target compound has a boiling point that should allow for vacuum distillation. This is an excellent method for purification on a larger scale, provided the impurities have sufficiently different boiling points.

G start Low Purity (Crude Product) chromatography Attempt Silica Chromatography start->chromatography extraction Perform Acid-Base Extraction start->extraction Recommended Path distillation Consider Vacuum Distillation start->distillation smearing Severe Tailing/ Smearing? chromatography->smearing modify_chrom Use Basified Silica or Alumina smearing->modify_chrom Yes end Pure Product smearing->end No modify_chrom->end extraction->end distillation->end

Caption: Decision workflow for product purification.

Representative Experimental Protocol

This protocol is a starting point and should be optimized based on your specific laboratory conditions and analytical results. It utilizes STAB for a one-pot synthesis.

Materials:

  • 2-methylcyclohexanone (1.0 eq)

  • N-(2-aminoethyl)pyrrolidine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: To a dry, inert-atmosphere flask, add 2-methylcyclohexanone and N-(2-aminoethyl)pyrrolidine to anhydrous DCM.

  • Catalyst: Add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1 hour to facilitate pre-formation of the iminium ion.

  • Reduction: Cool the flask to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or GC-MS by taking a small aliquot, quenching it with water, and extracting it.

  • Workup: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil using the acid-base extraction method described in Q4 or by distillation.

References

  • The two most general amine syntheses are the reductive amination of carbonyl compounds and the reduction of amides. Vaia.[Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal.[Link]

  • Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online.[Link]

  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters.[Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI.[Link]

  • Method for purifying n-methyl-2-pyrrolidone.
  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI.[Link]

  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. European Patent Office.[Link]

  • Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate.[Link]

  • METHOD FOR PURIFYING WASTED SOLUTION COMPRISING N-METHYL-2-PYRROLIDONE. European Patent Office.[Link]

  • Preparation of N-methyl-2-pyrrolidone (NMP).
  • Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Beilstein Journal of Organic Chemistry.[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.[Link]

Sources

Technical Support Center: Optimizing the Extraction and Purification of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist:

Welcome to the technical support center. The successful synthesis of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine is a significant achievement, but achieving high purity can present unique challenges. This molecule's diamine structure and stereoisomeric complexity necessitate a carefully planned and executed purification strategy. Simply "washing" the crude product is often insufficient.

This guide moves beyond basic protocols to explain the underlying chemical principles governing impurity removal for this specific compound. We will address common issues encountered during extraction and provide a logical framework for troubleshooting and advanced purification. Our goal is to empower you with the expertise to not only replicate a procedure but to understand and adapt it to achieve your desired purity specifications.

Part 1: Foundational Principles & Impurity Profile

A robust purification strategy begins with understanding the nature of your target molecule and the likely contaminants. The target compound is a diamine, possessing two basic nitrogen centers with different pKa values, a characteristic that is central to its purification.

Q1: What are the most common impurities I should expect from the synthesis of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine?

The typical synthesis route is the reductive amination of 2-methylcyclohexanone with N-(2-aminoethyl)pyrrolidine.[1][2][3] Consequently, the primary impurities are often related to this reaction:

  • Unreacted Starting Materials: 2-methylcyclohexanone and N-(2-aminoethyl)pyrrolidine.

  • Incomplete Reduction: The intermediate imine may persist if the reduction step is not driven to completion.

  • Side-Reaction Products: Over-alkylation can lead to the formation of tertiary amines or other unintended byproducts.[4]

  • Reagents and Catalysts: Residual reducing agents (e.g., borohydride salts) or hydrogenation catalysts.

  • Diastereomers: The presence of two chiral centers (at C1 and C2 of the cyclohexane ring) means the product exists as a mixture of diastereomers. While standard extraction will not separate enantiomers, it may partially separate diastereomers, but chromatographic methods are typically required for full resolution.

cluster_synthesis Synthesis Stage cluster_impurities Potential Impurity Entry Points SM1 2-methylcyclohexanone Reaction Reductive Amination SM1->Reaction SM2 N-(2-aminoethyl)pyrrolidine SM2->Reaction Crude Crude Product Mixture Reaction->Crude Imp1 Unreacted SM1 Crude->Imp1 Contains Imp2 Unreacted SM2 Crude->Imp2 Contains Imp3 Imine Intermediate (Incomplete Reaction) Crude->Imp3 Contains Imp4 Side-Products (Over-alkylation) Crude->Imp4 Contains caption Figure 1. Synthesis pathway and common impurity sources. Start Problem Encountered During Extraction Emulsion Stable Emulsion Formed? Start->Emulsion LowYield Low Product Yield? Emulsion->LowYield No Sol_Emulsion1 Add Saturated NaCl (Brine) 'Salting Out' Emulsion->Sol_Emulsion1 Yes Purity Final Product Impure? LowYield->Purity No Sol_Yield1 Check pH of aqueous layers with pH paper after each step LowYield->Sol_Yield1 Yes Sol_Purity1 Ensure pH is sufficiently acidic/basic (>2 pH units from pKa) Purity->Sol_Purity1 Yes Sol_Emulsion2 Add more organic solvent to change phase ratio Sol_Emulsion1->Sol_Emulsion2 Sol_Emulsion3 Centrifuge the mixture (if volume permits) Sol_Emulsion2->Sol_Emulsion3 Sol_Yield2 Perform additional extractions of both aqueous and organic layers Sol_Yield1->Sol_Yield2 Sol_Yield3 Consider product's partial water solubility. Use a more polar solvent (n-butanol) or 'salt out' before extraction. Sol_Yield2->Sol_Yield3 Sol_Purity2 Increase number of washes (acidic and basic) Sol_Purity1->Sol_Purity2 Sol_Purity3 Proceed to Advanced Purification (Crystallization or Chromatography) Sol_Purity2->Sol_Purity3 caption Figure 2. Troubleshooting logic for amine extraction.

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome aqueous solubility issues with this compound. This guide provides both foundational knowledge and actionable protocols to ensure the successful progression of your experiments.

Understanding the Molecule: Physicochemical Profile

Before delving into troubleshooting, it is crucial to understand the inherent physicochemical properties of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine, as its structure dictates its behavior in aqueous media.

The compound has a molecular formula of C₁₃H₂₆N₂ and a molecular weight of 210.36 g/mol .[1] Its structure features a substituted cyclohexane ring and a pyrrolidine group, both of which contribute to its lipophilic (fat-loving) nature. The presence of two amine groups—a secondary amine on the cyclohexane ring and a tertiary amine in the pyrrolidinyl ethyl side chain—makes it a basic compound.

This dual characteristic is the primary reason for its limited solubility in neutral aqueous solutions. The large nonpolar surface area from the hydrocarbon rings dominates its behavior, while the basic amine groups offer a pathway to solubility enhancement through protonation at acidic pH. The expected outcome for a higher-molecular-weight amine like this is insolubility in water but solubility in an acidic solution like 5% HCl.[2]

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions you might have:

Q1: Why is 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine poorly soluble in my neutral buffer (e.g., PBS pH 7.4)?

A: The molecule's large nonpolar structure, consisting of a cyclohexane and a pyrrolidine ring system, makes it inherently hydrophobic. At neutral pH, the two basic amine groups are not sufficiently protonated to overcome this hydrophobicity, leading to poor aqueous solubility.

Q2: What is the quickest method to dissolve the compound for a preliminary in vitro experiment?

A: The most direct method is pH adjustment.[3][4] Since this is a basic compound, lowering the pH of your aqueous medium with a suitable acid (like HCl) will protonate the amine groups, forming a more soluble salt in situ.

Q3: Can I use DMSO to dissolve the compound?

A: Yes, Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent that should effectively dissolve the compound.[2] However, be mindful of the final concentration of DMSO in your experiment, as it can have its own biological effects. It is common practice to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium.

Q4: Is a salt form of this compound available?

A: While a salt form of this specific compound is not explicitly mentioned in the initial search, a dihydrochloride salt of the structurally similar compound 4-methyl-N-[2-(pyrrolidin-1-yl)ethyl]cyclohexan-1-amine is available.[5] This indicates that forming a salt is a viable and effective strategy for improving aqueous solubility.

Q5: What are my options if pH adjustment is not suitable for my experimental system?

A: If you cannot alter the pH, you can explore the use of co-solvents, surfactants, or cyclodextrins to increase solubility.[6][7] These excipients work by different mechanisms to make the bulk solvent more hospitable to the hydrophobic molecule.

Troubleshooting Workflow for Solubility Enhancement

This workflow provides a systematic approach to identifying the optimal solubilization strategy for your specific application.

Solubility_Workflow Decision Workflow for Solubility Enhancement A Start: Compound is Insoluble in Aqueous Medium B Is pH adjustment permissible for the experiment? A->B C Yes B->C D No B->D E Perform pH-Solubility Profile (See Protocol 1) K Evaluate Co-solvents (e.g., Ethanol, PG, PEG 400) (See Protocol 2) E->C F Is solubility sufficient at an acceptable pH? E->F G Yes F->G H No F->H I Prepare solution at optimal pH. Consider making a salt form for long-term use. I->G J Proceed to Experiment I->J M Yes J->M Q Yes J->Q K->D K->H L Is solubility sufficient with acceptable co-solvent level? K->L L->M N No L->N O Evaluate Complexation Agents (e.g., Cyclodextrins) (See Protocol 3) O->N P Is solubility sufficient? O->P P->Q R No P->R S Consider Advanced Formulations (e.g., Lipid-based systems, Solid Dispersions) S->R pH_Solubility_Mechanism Mechanism of pH-Dependent Solubility for a Basic Amine A R-NH₂ (Poorly Soluble Free Base) B H₂O (Aqueous Medium, pH 7) A->B Addition to E H₂O + HCl (Aqueous Medium, pH < pKa) A->E Addition to C Insoluble Precipitate B->C Results in D R-NH₃⁺Cl⁻ (Soluble Salt) F Clear Solution D->F Results in E->D Protonation

Caption: Protonation of a basic amine at acidic pH increases aqueous solubility.

Protocol 1: Determining the pH-Solubility Profile
  • Preparation: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and acetate buffers).

  • Suspension: Add an excess amount of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine to a known volume of each buffer in separate vials. Ensure the compound is in solid/liquid excess.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved compound from the solution by centrifugation or filtration (using a filter that does not bind the compound, e.g., PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer. This plot will reveal the pH at which the desired solubility is achieved.

Trustworthiness: This self-validating protocol directly measures the compound's solubility under various pH conditions, providing empirical data to guide your formulation choices.

Guide 2: Using Co-solvents and Solubilizing Excipients

Expertise & Experience: When pH modification is not an option, the polarity of the solvent system can be adjusted. Co-solvents are water-miscible organic solvents that reduce the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing solubility. [4][8]For more challenging cases, cyclodextrins can be used. These are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment. [7][9]

Protocol 2: Screening Co-solvents
  • Selection: Choose a panel of pharmaceutically acceptable co-solvents. See the table below for common options.

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (or DMSO).

  • Titration: In separate vials, prepare your primary aqueous buffer.

  • Dilution: Add small aliquots of the stock solution to the buffer while vortexing. Observe for any precipitation. The goal is to find the highest concentration of your compound that remains in solution with the lowest possible percentage of co-solvent.

  • Systematic Screening: A more rigorous approach involves preparing a matrix of solutions with varying percentages of co-solvent (e.g., 5%, 10%, 20% v/v) and determining the saturation solubility in each mixture, similar to Protocol 1.

Data Presentation: Common Co-solvents and Excipients
Excipient ClassExampleTypical Starting ConcentrationMechanism of Action
Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)5-20% (v/v)Reduces solvent polarity.
Surfactants Polysorbate 80 (Tween® 80), Poloxamer 1880.1-2% (w/v)Forms micelles to encapsulate the drug. [3][8]
Complexation Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)2-10% (w/v)Forms inclusion complexes. [7][9]
Protocol 3: Evaluating Cyclodextrins
  • Preparation: Prepare solutions of the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Equilibration: Add an excess amount of your compound to each cyclodextrin solution.

  • Analysis: Follow steps 3-6 from Protocol 1 to determine the solubility at each cyclodextrin concentration. A linear increase in solubility with cyclodextrin concentration typically indicates the formation of a soluble inclusion complex.

Guide 3: Advanced Formulation Strategies

For professionals in drug development facing persistent solubility challenges, more advanced formulation strategies may be necessary. These techniques aim to present the drug to the aqueous environment in a more readily dissolvable form. [9]

  • Solid Dispersions: The drug is dispersed in a hydrophilic carrier at a solid state. [10]Upon contact with water, the carrier dissolves quickly, releasing the drug as fine particles with a large surface area, which enhances the dissolution rate. [6]* Lipid-Based Formulations: The compound is dissolved in oils, surfactants, and co-solvents to create systems like Self-Emulsifying Drug Delivery Systems (SEDDS). [7][9]These formulations spontaneously form fine emulsions upon contact with aqueous fluids, facilitating drug solubilization and absorption. [9]* Nanonization: Reducing the particle size of the compound to the nanometer range increases the surface area, which can significantly improve the dissolution rate according to the Noyes-Whitney equation. [3][6][9] The selection of these advanced strategies depends heavily on the physicochemical properties of the drug, the desired dosage form, and the intended route of administration. [7]

References
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • PMC, NIH. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. [Link]

  • PMC, NIH. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]

  • SlideShare. SOLUBILITY ENHANCEMENT TECHNIQUE. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • International Journal of Pharmaceutical Research and Applications. Solubility enhancement techniques: A comprehensive review. [Link]

Sources

Technical Support Center: Storage and Handling of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Improper storage can lead to degradation, compromising experimental results and product safety. This guide provides in-depth answers to frequently asked questions and troubleshooting protocols based on established principles of amine chemistry.

Frequently Asked Questions (FAQs)
General Storage & Handling

Q1: What are the ideal storage conditions for 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine?

The stability of this compound, which contains both secondary and tertiary amine functionalities, is critically dependent on its storage environment. To minimize degradation, a multi-faceted approach to storage is required. The primary goals are to limit exposure to atmospheric components, light, and elevated temperatures.

The causality behind these recommendations lies in preventing the primary degradation pathways for amines: oxidation, reaction with atmospheric CO2, and potential nitrosamine formation.[1][2] Adherence to these conditions is the first line of defense in preserving the compound's purity and reactivity for its intended use.

Table 1: Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of all potential chemical degradation reactions. Storing at controlled room temperature (<25°C) is acceptable for short periods, but refrigeration is preferred for long-term stability.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and carbon dioxide, directly inhibiting oxidative degradation and the formation of carbamates.[4]
Light Amber Glass or Opaque ContainersProtects the compound from photolytic degradation, as light, particularly UV, can catalyze the formation of free radicals.[4][5][6]
Humidity Tightly Sealed Container in a Dry EnvironmentAmines are often hygroscopic; absorbed moisture can facilitate hydrolytic degradation and other reactions.[3][7][8]

Q2: How does atmospheric exposure (oxygen, carbon dioxide, humidity) affect the stability of this compound?

Exposure to the atmosphere is one of the most significant risks to the stability of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine. Each major component of air presents a unique threat:

  • Oxygen: The secondary amine in the molecule is particularly susceptible to oxidation. Oxygen can initiate radical chain reactions, leading to the formation of impurities such as imines, amides, and eventually more complex degradation products.[2][9] The tertiary amine of the pyrrolidine ring can also be oxidized to an N-oxide. These oxidative changes can alter the compound's biological activity and physical properties.

  • Carbon Dioxide (CO₂): Amines readily react with atmospheric CO₂ in a process known as carbonation. This acid-base reaction forms carbamic acids or ammonium carbamates, which appear as a precipitate or cause the material to become viscous.[10] While sometimes reversible with heat, this reaction consumes the active amine and alters the compound's effective concentration.

  • Humidity: The compound is hygroscopic and can absorb moisture from the air.[3][4] Water acts as a plasticizer and a solvent, which can accelerate other degradation pathways.[7][11] Under humid conditions, the efficiency of CO₂ capture and subsequent degradation can increase.[12] Furthermore, in the presence of nitrosating agents, water can facilitate the formation of N-nitrosamines.[13]

Q3: What type of containers should I use for long-term storage?

The choice of container is critical for maintaining an optimal storage environment.

  • Primary Recommendation: Borosilicate glass (Type I) vials or bottles with PTFE-lined (Teflon) screw caps.

    • Glass: Borosilicate glass is chemically inert and impermeable, preventing leaching of contaminants into the sample and ingress of atmospheric gases.[3] Amber glass is required to protect against light exposure.[4]

    • PTFE-lined Caps: The liner provides a highly inert and tight seal, which is essential for preventing moisture and air from entering the container. This is superior to paper or foam liners, which can absorb the product or fail to provide an adequate seal.

  • Acceptable Alternative (for larger quantities): High-density polyethylene (HDPE) or other chemically resistant polymer containers can be used, but glass is preferred for analytical standards and long-term storage of the pure active ingredient.[3]

  • Procedure: Before sealing, the container's headspace should be purged with an inert gas like argon or nitrogen to displace air. For highly sensitive applications, storing aliquots in smaller, single-use vials is recommended to avoid repeatedly exposing the bulk material to the atmosphere.

Understanding Degradation

Q4: What are the primary degradation pathways for this molecule?

The molecule's structure, featuring a secondary amine, a tertiary amine, and a cyclohexane ring, makes it susceptible to several degradation pathways. Understanding these mechanisms is key to preventing them.

  • Oxidative Degradation: This is often the most significant pathway upon exposure to air. The process is initiated by the abstraction of a hydrogen atom, leading to the formation of various byproducts.[2][9]

  • N-Nitrosation: A critical concern for any secondary amine-containing pharmaceutical. In the presence of nitrosating agents (e.g., nitrites, NOx from air pollution), the secondary amine can be converted to a carcinogenic N-nitrosamine derivative.[1][14]

  • Carbamate Formation: A direct reaction with atmospheric CO₂, leading to a loss of the free amine.[10]

DegradationPathways cluster_main 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine cluster_degradants Degradation Products main Parent Compound oxidation Oxidation Products (Imines, Amides, N-Oxides) main->oxidation + O₂ (Air) nitrosamine N-Nitrosamine Derivative main->nitrosamine + Nitrosating Agents (e.g., NO₂⁻) carbamate Carbamate / Carbamic Acid main->carbamate + CO₂ (Air)

Potential degradation pathways for the compound.

Q5: I've noticed a change in color (e.g., yellowing) or viscosity of my sample. What could this indicate?

Visual changes are often the first sign of chemical degradation.

  • Color Change (Yellowing/Browning): This is a classic indicator of oxidative degradation in amines. The formation of conjugated systems, such as imines or further oxidation byproducts, can lead to chromophores that absorb visible light, resulting in a yellow or brown appearance.

  • Increased Viscosity or Solidification: This is frequently caused by the reaction of the amine with atmospheric CO₂ to form ammonium carbamates, which can have higher melting points or be more viscous than the parent amine.[10] It could also indicate polymerization, another degradation pathway for some amines at elevated temperatures.[15]

If you observe any of these changes, the purity of the material is suspect. It is crucial to re-analyze the sample using an appropriate analytical technique (see Q7) before use.

Q6: Is there a risk of nitrosamine formation during storage? How can I mitigate this?

Yes, there is a significant risk. The secondary amine in the molecule is a structural alert for the formation of N-nitrosamine drug substance-related impurities (NDSRIs).[1] These impurities are potent carcinogens and are under intense scrutiny by regulatory agencies.[16] Formation can occur during storage if the active pharmaceutical ingredient (API) is exposed to nitrosating agents.[14]

Mitigation Strategies:

  • Control the Atmosphere: Store under an inert atmosphere (N₂ or Ar) to prevent exposure to atmospheric nitrogen oxides (NOx), which can act as nitrosating agents.

  • Assess Packaging: Ensure that packaging materials are not a source of nitrites. For example, some packaging materials or even excipients in a formulation can contain trace levels of nitrites.[1]

  • Avoid Contamination: Be aware of potential environmental contaminants. For instance, using saturated sodium nitrite solutions for humidity control in stability chambers has been shown to cause artifactual N-nitrosation of secondary amine drugs.[13]

  • pH Control (in solution): Nitrosamine formation is often favored under acidic conditions. While this is more relevant to formulation and processing, maintaining neutral or slightly basic conditions during storage of solutions can be beneficial.

  • Incorporate Scavengers: In some formulations, antioxidants like ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) can be added to inhibit the formation of nitrosamines.[16]

Troubleshooting & Analysis

Q7: How can I analytically monitor the stability and detect degradation products?

A robust stability-indicating analytical method is essential. No single technique is sufficient for all possible degradants, but a combination can provide a comprehensive profile.[17]

Table 2: Analytical Techniques for Stability Monitoring

TechniquePrimary UseKey Considerations
HPLC-UV/DAD Quantify the parent compound and detect chromophoric degradants.A gradient elution method is typically required to separate the polar parent compound from less polar degradation products. A Photo-Diode Array (DAD) detector is useful for identifying peak purity.[18]
LC-MS Identify unknown degradation products and quantify known impurities.Provides molecular weight information, which is crucial for structural elucidation of degradants like oxidation products or nitrosamines.[19]
GC-MS Analyze for volatile and semi-volatile degradation products.The compound may require derivatization to improve its volatility and thermal stability for GC analysis. This is a benchmark tool for identifying many amine derivatives.[20][21]
Titration Determine the total amine content (purity assay).A simple acid-base titration can provide a quick assessment of the overall amine content but will not distinguish between the parent compound and other basic degradants.[18]

Q8: My experiment is giving inconsistent results. Could degradation of the starting material be the cause?

Absolutely. The integrity of starting materials is a cornerstone of reproducible research. If you are experiencing issues like poor yields, unexpected side products, or variable biological activity, you should immediately suspect the stability of your 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine.

Use the following workflow to troubleshoot the issue:

TroubleshootingWorkflow start Inconsistent Experimental Results check_storage 1. Review Storage Conditions (Temp, Atmosphere, Light, Age) start->check_storage analyze_sample 2. Analyze Current Sample (Use HPLC or LC-MS) check_storage->analyze_sample is_pure Is Purity >98% and No Degradants Detected? analyze_sample->is_pure new_sample 3. Obtain Fresh/Newly Opened Sample is_pure->new_sample No other_cause Degradation is Unlikely. Troubleshoot Other Experimental Parameters. is_pure->other_cause Yes reanalyze 4. Analyze New Sample as Control new_sample->reanalyze compare 5. Compare Results of Old vs. New reanalyze->compare degradation_confirmed Degradation is Likely Cause. Discard Old Stock. Implement Proper Storage Protocols. compare->degradation_confirmed

Troubleshooting workflow for suspected material degradation.
Experimental Protocols
Protocol 1: Recommended Procedure for Aliquoting and Storing

This protocol is designed to minimize atmospheric and light exposure when handling the bulk compound.

  • Preparation: Work in a well-ventilated area or a chemical fume hood. Prepare the required number of amber glass vials with PTFE-lined caps. Ensure vials are clean and completely dry.

  • Inert Atmosphere: Move the bulk container and vials into a glove box or glove bag filled with nitrogen or argon. If a glove box is unavailable, you can create a localized inert atmosphere by gently blowing a stream of inert gas into the bulk container and vials during handling.

  • Aliquoting: Quickly transfer the desired amount of the compound from the bulk container into each vial. Do not use the same pipette tip or spatula for different vials to prevent cross-contamination.

  • Purging: Before sealing, gently flush the headspace of each vial with inert gas for 5-10 seconds.

  • Sealing: Immediately and tightly seal each vial with its PTFE-lined cap.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date, and storage conditions.

  • Storage: Place the sealed vials in a refrigerator at 2-8°C, away from any sources of light or heat.

Protocol 2: Basic Stability Assessment using HPLC-UV

This protocol provides a general method for assessing purity over time. Method development and validation are required for specific applications.

  • Standard Preparation: Prepare a stock solution of a known pure reference standard at approximately 1 mg/mL in a suitable diluent (e.g., acetonitrile/water). From this, prepare a working standard at ~50 µg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (~50 µg/mL) as the working standard using the same diluent.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the working standard and the test sample.

  • Evaluation:

    • Compare the retention time of the main peak in the sample to the standard.

    • Calculate the purity of the sample by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Examine the chromatogram for any new peaks, which would indicate the presence of degradation products. A significant decrease in the main peak area or the appearance of new peaks over time indicates instability.

References
  • Vertex AI Search. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved March 17, 2026.
  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved March 17, 2026.
  • Ge, X., et al. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Retrieved March 17, 2026.
  • Stabilization Technologies. (n.d.). The Case for NOT Ignoring Select Secondary Antioxidants. Retrieved March 17, 2026.
  • ProQuest. (n.d.). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. Retrieved March 17, 2026.
  • PubMed. (2018, February 5). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Retrieved March 17, 2026.
  • ResearchGate. (2021, January 4). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments | Request PDF. Retrieved March 17, 2026.
  • SciSpace. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process. Retrieved March 17, 2026.
  • Google Patents. (n.d.). Cyclohexylamine derivatives - EP0550001B1. Retrieved March 17, 2026.
  • Semantic Scholar. (n.d.). Study on the Roles of Water in Solid Amine-Based Direct Air Capture of CO2. Retrieved March 17, 2026.
  • Rondaxe. (2025, April 22). Best Practices for Evaluating Potential Nitrosamines in Pharmaceutical Ingredients. Retrieved March 17, 2026.
  • Performance Additives. (n.d.). Aromatic Amines Antioxidants for Polymers. Retrieved March 17, 2026.
  • SINTEF. (n.d.). Degradation of amines in CO Capture. Retrieved March 17, 2026.
  • Al-Absi, R. S., et al. (n.d.). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC. Retrieved March 17, 2026.
  • ACS Publications. (2024, August 6). Strategy to Assess and Control Nitrosamine Formation in API during Storage: A Sitagliptin Case Study. Retrieved March 17, 2026.
  • Flora, S. J. S., et al. (n.d.). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PMC. Retrieved March 17, 2026.
  • Acros Organics. (n.d.).
  • Frontiers. (n.d.).
  • Journal of the American Chemical Society. (2012, July 30).
  • Oxford Academic. (2024, January 13). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Retrieved March 17, 2026.
  • MDPI. (2024, March 31).
  • GMP Trends. (2022, September 30). Proper Storage Conditions for Your APIs. Retrieved March 17, 2026.
  • RSC Publishing. (2021, January 8). Unravelling moisture-induced CO2 chemisorption mechanisms in amine-modified sorbents at the molecular scale. Retrieved March 17, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. Retrieved March 17, 2026.
  • ACS Publications. (2025, April 9). Humidity Effects on Sub-Ambient Direct Air Capture of CO2 with Amine Functionalized Mg-Al LDHs and MMOs. Retrieved March 17, 2026.
  • MDPI. (2021, November 15). Effect of Humidity on the Reactive Uptake of Ammonia and Dimethylamine by Nitrogen-Containing Secondary Organic Aerosol. Retrieved March 17, 2026.
  • Polpharma. (n.d.). Safe approach in delivering nitrosamine-free API products. Retrieved March 17, 2026.
  • Echemi. (n.d.). Cyclohexylamine CAS# 108-91-8. Retrieved March 17, 2026.

Sources

troubleshooting baseline noise in 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine chromatography

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting chromatographic analyses of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine and related amine compounds. This guide, structured in a question-and-answer format, provides in-depth, field-proven insights to help you diagnose and resolve baseline noise issues, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Common Issues & Initial Checks

Question 1: I'm observing significant baseline noise in my chromatogram. What are the most common initial checks I should perform?

Answer: A noisy baseline is a frequent issue in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) and can stem from several sources. Before diving into more complex troubleshooting, always start with these fundamental checks:

  • Mobile Phase/Carrier Gas Purity: Ensure you are using high-purity, HPLC-grade solvents and freshly prepared mobile phases.[1][2] Contaminants in your solvents or carrier gases are a primary cause of baseline disturbances.[1][3] If you're using buffer salts or additives, use only HPLC-grade chemicals and replace the mobile phases frequently.

  • Degassing: Inadequate degassing of the mobile phase in HPLC is a very common culprit.[1][4] Dissolved gases can form bubbles in the pump, detector, or column, leading to pressure fluctuations and a noisy baseline.[5][6] Employ an inline degasser or helium sparging for optimal results; sonication is often insufficient as atmospheric gases can redissolve into the solution over time.[4][7]

  • System Leaks: Carefully inspect all connections in your system, from the pump and injector to the column and detector.[1] Leaks can introduce air, causing pressure instability and baseline noise.[1]

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis.[5][7] Insufficient equilibration can lead to a drifting or noisy baseline.[5]

HPLC-Specific Troubleshooting

Question 2: My baseline noise in HPLC is rhythmic or cyclical. What does this indicate?

Answer: Rhythmic or cyclical baseline noise often points to a problem with the pump or mixing system.

  • Pump Issues: Worn pump seals, scratched pistons, or faulty check valves can cause pressure pulsations that manifest as a regular, sawtooth-shaped baseline.[8] If you observe large oscillations in your pressure trace, it's a strong indicator of a pump-related issue.[5] Cleaning or replacing the check valves and inspecting the pump seals are recommended steps.[5][9]

  • Inadequate Mixing: If you are running a gradient or using a mobile phase with multiple components, poor mixing can lead to baseline fluctuations. Installing a larger volume mixer can often resolve this by ensuring a more homogenous mobile phase composition.[5]

Question 3: I'm analyzing 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine using a reversed-phase C18 column and see significant peak tailing along with baseline noise. What could be the cause?

Answer: The basic nature of your analyte, an amine, is likely interacting with residual silanol groups on the silica-based stationary phase. This is a common issue when analyzing basic compounds.

  • Secondary Interactions: The amine groups on your analyte can interact with acidic silanol groups on the column packing material. This leads to peak tailing and can contribute to baseline instability as the analyte may be strongly retained and then slowly released.

  • Mobile Phase pH: The pH of your mobile phase is critical. For basic compounds like amines, it is often beneficial to work at a higher pH (e.g., using a buffer) to ensure the amine is in its neutral, free-base form. This minimizes interactions with the stationary phase and improves peak shape.

  • Mobile Phase Modifiers: Adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites on the column, reducing peak tailing and improving baseline stability.[10][11]

  • Column Choice: Consider using a column specifically designed for the analysis of basic compounds. These columns often have a base-deactivated stationary phase or are made of a material that is more inert to basic analytes. An amine-functionalized column could also be a suitable alternative.[12]

Question 4: I've noticed a gradual increase in baseline noise over several runs. What should I investigate?

Answer: A gradual increase in baseline noise often suggests a build-up of contamination within the system or degradation of a component.

  • Column Contamination: Strongly retained compounds from previous injections can accumulate on the column, leading to a deteriorating performance, which includes increased noise and peak distortion.[13][14] Implementing a robust column washing procedure after each sequence of analyses is crucial. Using a guard column can also help protect your analytical column from strongly retained sample constituents.[13]

  • Detector Cell Contamination: The detector flow cell can become fouled over time.[5] Flushing the flow cell with a strong solvent, such as methanol, can help to remove contaminants.[5]

  • Detector Lamp Aging: In UV-Vis detectors, an aging lamp can begin to flicker, resulting in increased baseline noise.[15] Most HPLC software allows you to check the lamp's energy or intensity, which can indicate if it needs replacement.

GC-Specific Troubleshooting

Question 5: I'm using Gas Chromatography and experiencing random, sharp spikes in the baseline. What is the likely cause?

Answer: Random spikes in a GC baseline are typically due to electrical disturbances or particulate matter passing through the detector.[3]

  • Electrical Interference: Other electronic equipment in the laboratory can generate electrical pulses that interfere with the detector signal.[3] Try to identify and temporarily switch off other instruments to see if the spiking stops.[3] Loose electrical connections or oxidized contacts on the detector can also be a source of this issue.[3]

  • Particulate Matter: Small particles breaking off from the injection port septum or from the column itself can pass through the detector and create sharp spikes. Regularly replacing the septum and ensuring the column is properly installed can mitigate this.

Question 6: My GC baseline is noisy, and it seems to be getting worse over time. What should I check?

Answer: A gradually increasing noisy baseline in GC often points to contamination issues.

  • Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy baseline.[3][16] Ensure you are using high-purity gas and that your gas traps are functioning correctly. A recently changed gas cylinder could also be a source of contamination.[3]

  • Detector Contamination: The detector can become contaminated over time, especially with repeated injections of complex samples.[3] This is a common cause of a gradual increase in baseline noise.[3] Cleaning the detector according to the manufacturer's instructions is recommended.

  • Column Bleed: As a GC column ages, the stationary phase can begin to degrade and "bleed" out of the column, leading to a rising and often noisy baseline, particularly at higher temperatures. If you suspect column bleed, you may need to condition the column or replace it.

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting baseline noise in your chromatography system.

Caption: A step-by-step workflow for troubleshooting baseline noise.

Quantitative Data Summary

ParameterRecommended Setting/ActionRationale
Mobile Phase (HPLC) Use HPLC-grade solvents and freshly prepared solutions.Minimizes contaminants that cause baseline noise.[1][2]
Degassing (HPLC) Utilize an inline degasser or helium sparging.More effective at removing dissolved gases than sonication, preventing bubble formation.[4][5][6]
Mobile Phase pH (for Amines) Adjust to 2 units above the amine's pKa.Suppresses ionization of the amine, reducing interaction with the stationary phase and improving peak shape.[10]
Mobile Phase Additive (for Amines) 0.1-0.2% Triethylamine (TEA) or similar amine.Masks active silanol sites on the column, reducing peak tailing.[10][11]
Carrier Gas (GC) Use ultra-high purity gases with appropriate traps.Ensures a clean background signal, reducing baseline noise.[16]
Septum Replacement (GC) Implement a regular replacement schedule (e.g., monthly).Prevents particles from entering the system and causing spikes.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Amine Analysis (Reversed-Phase HPLC)

  • Solvent Selection: Use HPLC-grade acetonitrile (ACN) and water.

  • Buffer Preparation: Prepare a buffer solution at a pH appropriate for your amine analyte (typically pH > 8 to keep the amine in its neutral form). For example, a 10 mM ammonium formate buffer can be effective.[17]

  • Mobile Phase Composition: A common starting point is a mixture of the aqueous buffer and an organic solvent like acetonitrile. The exact ratio will depend on the desired retention time and resolution.

  • Modifier Addition: If peak tailing is observed, add a competing amine such as triethylamine (TEA) to the mobile phase at a concentration of 0.1-0.2%.[10][11]

  • Filtration and Degassing: Filter the final mobile phase through a 0.45 µm or 0.22 µm filter to remove any particulates.[1] Thoroughly degas the mobile phase using an inline degasser or by sparging with helium for at least 15-20 minutes.[18]

Protocol 2: Systematic Troubleshooting of Baseline Noise

  • Isolate the Pump (HPLC): Disconnect the column and run the pump with the mobile phase flowing directly to the detector. If the noise persists, the issue is likely with the pump, mixer, or contaminated mobile phase.

  • Check for Leaks: Systematically check all fittings for any signs of leakage. Even a small leak can introduce air and cause significant noise.

  • Column Wash: If the noise appears only when the column is connected, it may be contaminated. Wash the column with a series of strong solvents as recommended by the manufacturer.

  • Bypass the Injector: If possible, bypass the autosampler or manual injector to see if the noise originates from a faulty seal or contamination in the injection port.

  • Detector Check: If all other components have been ruled out, the issue may lie with the detector. Check the lamp energy (for UV detectors) and ensure the flow cell is clean.[8]

Logical Relationships Diagram

G cluster_source Sources of Baseline Noise cluster_manifestation Manifestations cluster_solution Solutions Mobile Phase / Carrier Gas Mobile Phase / Carrier Gas Drift Drift Mobile Phase / Carrier Gas->Drift Gradual Increase Gradual Increase Mobile Phase / Carrier Gas->Gradual Increase Pumping System Pumping System Cyclical Noise Cyclical Noise Pumping System->Cyclical Noise Injector Injector Random Spikes Random Spikes Injector->Random Spikes Column Column Column->Gradual Increase Detector Detector Detector->Drift Detector->Random Spikes Electrical Environment Electrical Environment Electrical Environment->Random Spikes Use High-Purity Reagents Use High-Purity Reagents Drift->Use High-Purity Reagents Degas Mobile Phase Degas Mobile Phase Drift->Degas Mobile Phase System Maintenance System Maintenance Cyclical Noise->System Maintenance Random Spikes->System Maintenance Method Optimization Method Optimization Gradual Increase->Method Optimization Component Replacement Component Replacement Gradual Increase->Component Replacement

Caption: The relationship between sources, manifestations, and solutions for baseline noise.

References

  • Chromatography Today. (n.d.). 5 Ways to Approach Baseline Issues. Retrieved from [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis?. Retrieved from [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. Retrieved from [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • hplctroubleshooting.com. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Chromatography. Retrieved from [Link]

  • Advanced Materials Technology. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Shimadzu. (n.d.). 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Retrieved from [Link]

  • hplctroubleshooting.com. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • PMC. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Retrieved from [Link]

  • Applied Analytical Systems. (n.d.). Why Your GC Baseline Is Noisy — And How to Fix It. Retrieved from [Link]

  • ResearchGate. (2016, March 7). Why am I getting Baseline noise in HPLC?. Retrieved from [Link]

  • hplctroubleshooting.com. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

Sources

optimizing reaction conditions for 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Synthesis of 2-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine Derivatives

Executive Summary

Synthesizing 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine derivatives presents a unique intersection of steric and electronic challenges. The target molecule is a sterically hindered secondary amine featuring a highly basic pyrrolidine tail, making it a valuable but difficult-to-synthesize pharmacophore. This guide provides a mechanistic troubleshooting framework for researchers and drug development professionals, focusing on overcoming α-methyl steric shielding, preventing competitive ketone reduction, and avoiding the severe over-alkylation risks associated with this specific scaffold.

Visual Diagnostics: Synthetic Route Selection

G Start1 2-Methylcyclohexanone + 2-(Pyrrolidin-1-yl)ethanamine PathA Reductive Amination (Preferred) Start1->PathA Start2 2-Methylcyclohexanamine + 1-(2-Chloroethyl)pyrrolidine PathB Direct Alkylation (Prone to Side Reactions) Start2->PathB Prob1 Issue: Steric Hindrance Slow Imine Formation PathA->Prob1 Prob2 Issue: Over-alkylation & Aziridinium Formation PathB->Prob2 Sol1 Solution: Ti(OiPr)4 or STAB + AcOH Prob1->Sol1 Sol2 Solution: Switch to Reductive Amination Prob2->Sol2 Target Target: 2-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine Sol1->Target Sol2->PathA

Fig 1. Synthetic route comparison highlighting the superiority of reductive amination.

Module 1: Mechanistic Troubleshooting & FAQs

Issue 1: Stalled Reactions and Low Conversion to the Secondary Amine Q: When reacting 2-methylcyclohexanone with 2-(pyrrolidin-1-yl)ethan-1-amine, my reaction stalls, and I recover mostly unreacted starting materials. How do I force the reaction to completion? A: The primary failure mode here is the inability to form the intermediate iminium ion. The α-methyl group on the cyclohexanone ring creates significant steric hindrance, which raises the activation energy for nucleophilic attack by the primary amine[1]. Causality & Solution: To overcome this, you must shift the thermodynamic equilibrium. Do not use a one-pot "mix and reduce" approach. Instead, employ a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄). Ti(OiPr)₄ coordinates to the carbonyl oxygen, increasing its electrophilicity, and simultaneously acts as a water scavenger to irreversibly drive imine formation[2]. Allow the imine to form for 2-4 hours before introducing the reducing agent.

Issue 2: Chemoselectivity and Alcohol Byproduct Formation Q: I am seeing a large byproduct peak corresponding to 2-methylcyclohexanol. Why is my reducing agent attacking the ketone instead of the imine? A: This is a classic chemoselectivity failure caused by using a reducing agent that is too aggressive (e.g., NaBH₄) or failing to control the pH. Causality & Solution: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). The three electron-withdrawing acetate ligands significantly reduce the hydride-donating ability of the boron center. Consequently, STAB is exceptionally mild and reacts orders of magnitude faster with protonated iminium ions than with neutral ketones[3]. For optimal chemoselectivity, maintain the reaction at pH 4–6 using glacial acetic acid.

Mechanism K Ketone + Amine HA Hemiaminal K->HA H+ / Ti(OiPr)4 IM Iminium Ion (Sterically Hindered) HA->IM -H2O RED Hydride Attack (NaBH(OAc)3) IM->RED Fast PROD Secondary Amine (cis-major) RED->PROD

Fig 2. Mechanism of STAB-mediated reductive amination overcoming steric barriers.

Issue 3: The Over-Alkylation Trap Q: I tried an alternative route: reacting 2-methylcyclohexan-1-amine with 1-(2-chloroethyl)pyrrolidine. The yield is terrible, and I get a complex mixture of tertiary amines. Why? A: Direct alkylation of primary amines is notoriously difficult to stop at the secondary amine stage. Once the secondary amine forms, it is often more nucleophilic than the sterically hindered primary amine starting material, leading to rapid over-alkylation[4]. Furthermore, the pyrrolidine tail of 1-(2-chloroethyl)pyrrolidine is highly prone to intramolecular cyclization, forming a highly reactive spiro-aziridinium intermediate that indiscriminately attacks any nucleophile in the mixture. Reductive amination completely bypasses this aziridinium trap.

Issue 4: Diastereoselectivity (Cis vs. Trans) Q: Does this reductive amination favor the cis- or trans- isomer of the 2-methylcyclohexyl moiety? A: Reductive amination of 2-methylcyclohexanone with STAB typically exhibits a strong preference for the cis product[5]. Causality: The bulky 2-methyl group forces the iminium ion into a conformation where axial hydride attack by the bulky triacetoxyborohydride is sterically favored from the less hindered face. This trajectory yields the equatorially substituted cis-amine as the major diastereomer.

Module 2: Quantitative Reagent Selection

The choice of reducing agent dictates both the chemoselectivity and the safety profile of the reaction. Use the following table to select the optimal system for hindered ketone substrates.

Reducing AgentTypical Yield (Hindered Systems)Relative Rxn TimeChemoselectivity (Iminium vs. Ketone)Optimal pH RangeToxicity / Byproduct Profile
NaBH(OAc)₃ (STAB) 75 – 95%2 – 24 hExcellent 4.0 – 6.0Low toxicity; generates inert borate salts.
NaBH₃CN 50 – 85%12 – 48 hGood6.0 – 8.0High ; risk of highly toxic HCN gas evolution.
NaBH₄ < 30%1 – 2 hPoor (Rapidly reduces ketones)> 7.0Moderate; generates alcohol byproducts.
Ti(OiPr)₄ + NaBH₄ 70 – 90%10 – 24 hGood (Ti complex protects ketone)NeutralLow; generates insoluble TiO₂ salts.

Module 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Ti(OiPr)₄ / STAB Mediated Reductive Amination Objective: Synthesize 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine via a two-step direct reductive amination.

Phase 1: Iminium Formation (Kinetic Activation)

  • Charge: To an oven-dried, argon-purged round-bottom flask, add 2-methylcyclohexanone (1.0 eq, 10 mmol) and anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Amine Addition: Add 2-(pyrrolidin-1-yl)ethan-1-amine (1.1 eq, 11 mmol) dropwise at room temperature.

  • Lewis Acid Activation: Slowly inject Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq, 12 mmol).

    • Causality: Ti(OiPr)₄ acts as a dual-purpose reagent. It coordinates the ketone to overcome the α-methyl steric blockade and acts as a dehydrating agent, irreversibly trapping the generated water to push the equilibrium toward the imine[2].

  • Stir: Allow the mixture to stir at room temperature for 4 hours.

    • Validation Checkpoint 1: Take a 50 µL aliquot, quench with water, extract with DCM, and run GC-MS. You must observe >90% consumption of the ketone mass peak before proceeding to reduction.

Phase 2: Chemoselective Reduction 5. Hydride Addition: Cool the reaction to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) in three equal portions over 15 minutes to control the mild exotherm. 6. Propagation: Remove the ice bath and stir at room temperature for 12 hours.

  • Causality: STAB is bulky and mild. It selectively attacks the activated iminium intermediate from the less sterically hindered axial trajectory, establishing the cis-diastereomer preference[5].

Phase 3: Quench and Free-Basing 7. Quench: Carefully add saturated aqueous NaHCO₃ (20 mL) and stir vigorously for 30 minutes to decompose boron complexes. 8. pH Adjustment (Critical): Add 1M NaOH dropwise until the aqueous layer tests at pH > 10.

  • Validation Checkpoint 2: The target molecule contains a highly basic pyrrolidine ring. If the pH is < 10, the product will remain protonated and partition into the aqueous waste. A pH > 10 ensures complete free-basing for organic extraction.

  • Extraction: Extract the aqueous phase with Dichloromethane (3 x 20 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filtration & Concentration: Filter off the drying agent and the precipitated TiO₂ salts through a Celite pad. Concentrate under reduced pressure to yield the crude secondary amine.

References

  • [5] Title: Reductive Amination with Borohydride & Borane Reducing Agents | Source: Studylib | URL: 5

  • [4] Title: Reductive amination in case of secondary amines | Source: Chemistry Stack Exchange | URL: 4

  • [1] Title: Technical Support Center: Reductive Amination for Secondary Amine Synthesis | Source: BenchChem | URL: 1

  • [2] Title: Improved Methodology for the Preparation of Chiral Amines | Source: D-NB.info | URL: 2

  • [3] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures | Source: ACS Publications (The Journal of Organic Chemistry) | URL: 3

Sources

Technical Support Center: Navigating Steric Hindrance with 2-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this sterically complex building block in their synthetic campaigns. My aim is to provide not just protocols, but a deep, mechanistic understanding of the challenges posed by this molecule and to offer field-proven strategies to overcome them. We will explore the "why" behind experimental choices, ensuring your success in manipulating this versatile yet challenging amine.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenge

This section addresses fundamental questions about the structure and inherent reactivity of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine.

Question 1: What are the primary structural features of this amine that cause steric hindrance?

Answer: The significant steric hindrance in 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine arises from a combination of three factors:

  • The Cyclohexane Ring Substitution: The presence of a methyl group at the C2 position, adjacent to the amine at C1, creates a highly congested environment. The spatial relationship between these two groups (cis or trans) is a critical determinant of reactivity.

  • Conformational Rigidity: The cyclohexane ring exists in a stable chair conformation. In the cis-isomer, one substituent must occupy a more sterically hindered axial position, which can shield the nitrogen's lone pair.[1] The trans-isomer is generally more stable and reactive as both bulky groups can occupy equatorial positions, minimizing steric strain and making the nitrogen's lone pair more accessible.[1]

  • The Bulky N-Substituent: The N-(2-pyrrolidin-1-ylethyl) group is large and flexible, effectively "guarding" the nitrogen atom and impeding the approach of electrophiles. This bulkiness significantly reduces the amine's nucleophilicity.[2]

Question 2: How does the cis/trans isomerism concretely impact reaction success?

Answer: The cis and trans diastereomers exhibit different reactivity profiles due to their preferred conformations.

  • trans-Isomers ((1R,2R) and (1S,2S)): In the most stable di-equatorial chair conformation, the amino group is sterically accessible. These isomers are predicted to be significantly more reactive.[1]

  • cis-Isomers ((1R,2S) and (1S,2R)): These isomers must adopt a conformation where one bulky group is axial. If the large N-substituted amino group is forced into an axial position, it experiences significant 1,3-diaxial interactions, making it less stable and the nitrogen's lone pair less accessible for reactions.[1] Consequently, cis-isomers are often less reactive.

It is crucial to know the stereochemistry of your starting material, as reaction conditions may need to be adjusted accordingly.

Question 3: What are the most common reactions that fail with this amine, and why?

Answer: The most frequently encountered issues are low or no yield in standard N-alkylation and N-acylation reactions.

  • N-Alkylation: Standard SN2 reactions with alkyl halides (e.g., iodides, bromides) are often sluggish or fail entirely. The combined steric bulk prevents the nitrogen nucleophile from achieving the necessary backside attack on the electrophilic carbon.

  • N-Acylation: While generally more feasible than alkylation, acylation with standard acyl chlorides or anhydrides can be extremely slow. The approach of the electrophilic carbonyl carbon is hindered, requiring more forcing conditions or catalytic activation.

  • Transition Metal-Catalyzed Cross-Couplings: Reactions like the Buchwald-Hartwig amination can be challenging. Success is highly dependent on selecting the correct ligand that can accommodate the bulky amine and facilitate the crucial reductive elimination step.

Part 2: Troubleshooting Guides for Common Synthetic Problems

This section provides a structured, problem-and-solution approach for key reactions.

Guide 1: Overcoming Failed N-Alkylation Reactions

Problem: "My N-alkylation of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine with an alkyl halide shows no product formation, even after prolonged heating."

This is a classic issue of poor nucleophilicity meeting an insufficiently reactive electrophile. The activation energy for the reaction is too high to be overcome under standard conditions. Below is a systematic guide to troubleshoot this common failure.

start Start: N-Alkylation Fails q1 Is the electrophile an Alkyl Halide (R-I, R-Br)? start->q1 sub_path1 Increase Electrophile Reactivity q1->sub_path1 Yes q2 Are reaction conditions forcing enough? q1->q2 No sol1 Switch to Alkyl Triflate (R-OTf) or Tosylate (R-OTs) sub_path1->sol1 reason1 Rationale: Triflate/Tosylate are superior leaving groups, making the electrophile much more reactive. sol1->reason1 sol1->q2 sol2 Increase Temperature & Time: - Use high-boiling solvent (Toluene, DMF) - Extend reaction time to 24-72h q2->sol2 No q3 Is an alternative pathway possible? q2->q3 Yes reason2 Rationale: Provides the necessary activation energy to overcome the high steric barrier. sol2->reason2 sol2->q3 sol3 Consider S_N1 Pathway for tertiary alkyl groups using Silver Triflate. q3->sol3 Yes end Successful Alkylation q3->end No, re-evaluate strategy reason3 Rationale: Generates a stable carbocation that can be trapped by the amine nucleophile. sol3->reason3 sol3->end

Caption: Troubleshooting workflow for failed N-alkylation reactions.

Alkylating AgentRelative ReactivityLeaving Group (pKa of Conjugate Acid)Rationale
Alkyl Chloride (R-Cl)1HCl (~ -7)Weakest leaving group; generally unsuitable for this substrate.
Alkyl Bromide (R-Br)~50HBr (~ -9)Better, but may still be insufficient.
Alkyl Iodide (R-I)~2,500HI (~ -10)Good general choice, but may still fail.
Alkyl Tosylate (R-OTs)~15,000TsOH (~ -2.8)Excellent leaving group, significantly increases reactivity.
Alkyl Triflate (R-OTf) ~1,000,000 TfOH (~ -14)Recommended. The extremely good leaving group makes the electrophile highly reactive, compensating for the amine's low nucleophilicity.[3]
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).

  • Solvent: Add anhydrous, high-boiling solvent (e.g., Toluene or Acetonitrile, 0.1 M concentration).

  • Addition of Electrophile: Cool the mixture to 0 °C. Slowly add the alkyl triflate (1.1 eq) dropwise. Caution: Alkyl triflates are potent electrophiles.

  • Reaction: Allow the reaction to warm to room temperature, then heat to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the high steric hindrance, the reaction may require 24-72 hours for reasonable conversion.

  • Workup: Upon completion, cool the mixture, dilute with diethyl ether, and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography. Due to the basic nature of the product, using amine-functionalized silica gel or pre-treating standard silica with triethylamine (1-2% in the eluent) is highly recommended to prevent streaking and improve separation.

Guide 2: Improving Sluggish N-Acylation Reactions

Problem: "My N-acylation reaction is very slow and gives a poor yield, with a lot of unreacted starting material even after 24 hours."

This issue stems from the sterically hindered nitrogen struggling to attack the carbonyl carbon of the acylating agent. The key is to increase the electrophilicity of the carbonyl carbon.

StrategyReagentsRationale & Mechanism
Use a Non-Nucleophilic Base Triethylamine (Et₃N), DIPEA, or Proton Sponge®Scavenges the HCl or carboxylic acid byproduct, driving the equilibrium towards the product and preventing protonation of the starting amine.
Catalytic Activation 4-Dimethylaminopyridine (DMAP) or Pyridine (as catalyst or solvent)DMAP reacts with the acyl chloride/anhydride to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic and readily attacked by the hindered amine.
Use a More Reactive Acylating Agent Switch from acyl chloride to the corresponding anhydrideAnhydrides can be more effective, especially when used in conjunction with a catalyst like DMAP.
  • Preparation: In a dry flask under an inert atmosphere, dissolve the amine (1.0 eq), triethylamine (2.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) or THF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition: Slowly add the acyl chloride or anhydride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-48 hours. Gentle heating (reflux in DCM) may be necessary, but monitor for potential decomposition.

  • Quenching & Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify via column chromatography on silica gel.

Part 3: Advanced Strategies When Direct Functionalization Fails

Question: "I've tried all the optimization strategies, but direct functionalization of the amine is still not working. What is my next move?"

Answer: When direct approaches are exhausted, the most effective strategy is often to change your synthetic plan entirely. Instead of trying to force a reaction on the highly hindered amine, construct the sterically hindered core in a later step of the synthesis.

A powerful alternative is to form the crucial C-N bond via reductive amination. This approach builds the target molecule from two less complex, more reactive precursors.

cluster_0 Reductive Amination Conditions ketone 2-Methylcyclohexanone step1 1. Condensation (Imine/Enamine Formation) ketone->step1 amine_precursor N-(2-Aminoethyl)pyrrolidine amine_precursor->step1 step2 2. Reduction (e.g., NaBH(OAc)₃, H₂/Pd) step1->step2 In Situ product Target Molecule: 2-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine step2->product

Caption: Retrosynthetic approach via reductive amination.

This strategy is often superior for several reasons:

  • Higher Reactivity: The reaction between a primary amine and a ketone is generally more facile than alkylating a hindered secondary amine.

  • Control of Stoichiometry: It avoids the common problem of over-alkylation that can plague reactions with less hindered amines.[4]

  • Versatility: A wide range of mild reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), can be used, showing excellent functional group tolerance.[5]

This "late-stage functionalization" mindset is a cornerstone of complex molecule synthesis and should be considered early in the planning process when dealing with sterically demanding scaffolds.

References

  • Graul, T. W., & Schleyer, P. von R. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry, 83(10), 5473–5485. [Link]

  • Graul, T. W., & Schleyer, P. von R. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. PubMed. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Wang, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

  • Fiveable. (2025). Steric hindrance Definition. Organic Chemistry II. [Link]

  • Al-Zoubi, R. M. (2001). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate. [Link]

Sources

Validation & Comparative

Comparative Efficacy of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine Analogues: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the synthesis, characterization, and comparative efficacy evaluation of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine and its analogues. The information presented herein is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel therapeutics. While direct comparative data for this specific class of compounds is limited in the public domain, this document synthesizes established methodologies and structure-activity relationship (SAR) principles from related chemical series to provide a robust starting point for investigation.

Introduction: The Therapeutic Potential of Substituted Cyclohexylamines

The cyclohexylamine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility allows for precise spatial orientation of substituents, enabling targeted interactions with a variety of biological macromolecules. The introduction of a 2-methyl group on the cyclohexane ring and an N-(2-pyrrolidin-1-ylethyl) side chain creates a chiral molecule with multiple points of potential interaction, suggesting a high degree of specificity for biological targets. The pyrrolidine moiety, in particular, is a common feature in many FDA-approved drugs, known to interact with a range of receptors and transporters.[1]

This guide will focus on a systematic approach to synthesizing analogues of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine and evaluating their comparative efficacy. The objective is to elucidate the structure-activity relationships that govern the potency and selectivity of these compounds, thereby guiding the design of novel drug candidates.

Proposed Synthesis of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine and its Analogues

A plausible and efficient method for the synthesis of the target compound and its analogues is through reductive amination. This widely used reaction involves the condensation of a ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine.

General Synthetic Scheme

The proposed synthetic route commences with the reaction of 2-methylcyclohexanone with 2-(pyrrolidin-1-yl)ethan-1-amine in the presence of a suitable reducing agent.

Synthetic_Scheme ketone 2-Methylcyclohexanone intermediate Imine Intermediate ketone->intermediate + amine 2-(Pyrrolidin-1-yl)ethan-1-amine amine->intermediate product 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->intermediate

Caption: Proposed synthetic scheme for 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine via reductive amination.

Step-by-Step Experimental Protocol: Reductive Amination
  • Imine Formation: To a solution of 2-methylcyclohexanone (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCE) is added 2-(pyrrolidin-1-yl)ethan-1-amine (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Once imine formation is complete, a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine.

Note on Analogue Synthesis: This protocol can be readily adapted for the synthesis of a diverse library of analogues by varying the starting ketone and amine. For example, substituting 2-methylcyclohexanone with other substituted cyclohexanones or using different N-substituted ethylamines will yield a range of analogues for SAR studies.

Comparative Efficacy Evaluation: A Framework for Preclinical Assessment

A thorough evaluation of the comparative efficacy of the synthesized analogues is crucial for identifying lead compounds. This involves a tiered screening approach, starting with in vitro binding and functional assays, followed by in vivo models of disease.

In Vitro Assays

Given the structural motifs present in the target compounds, a primary screen should assess their affinity for a panel of relevant G-protein coupled receptors (GPCRs) and monoamine transporters. The pyrrolidine moiety is a known pharmacophore for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as various serotonin (5-HT) and dopamine (D) receptor subtypes.[2][3]

Experimental Protocol: Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of the test compounds to a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor of interest are prepared from cultured cells or animal tissues.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Competition Binding: A fixed concentration of a high-affinity radioligand for the target receptor is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at a specific temperature for a defined period to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Data Presentation: Comparative Binding Affinities (Ki, nM)

Compound IDTarget 1 (e.g., DAT)Target 2 (e.g., SERT)Target 3 (e.g., 5-HT1A)
Parent Compound Experimental ValueExperimental ValueExperimental Value
Analogue 1 Experimental ValueExperimental ValueExperimental Value
Analogue 2 Experimental ValueExperimental ValueExperimental Value
... .........

Compounds that exhibit significant binding affinity should be further evaluated in functional assays to determine their intrinsic activity (i.e., agonist, antagonist, or inverse agonist).

Example Experimental Protocol: cAMP Assay for GPCRs

For GPCRs that couple to adenylyl cyclase, a cyclic adenosine monophosphate (cAMP) assay can be used to measure functional activity.

  • Cell Culture: Cells stably expressing the GPCR of interest are cultured to an appropriate density.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound.

  • Stimulation/Inhibition: For antagonist testing, cells are co-incubated with the test compound and a known agonist.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit (e.g., ELISA-based or fluorescence-based).

  • Data Analysis: The dose-response curves are plotted to determine the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.

In Vivo Models

Promising candidates from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and efficacy in relevant disease models. The choice of in vivo model will depend on the identified biological target and the intended therapeutic indication. For instance, compounds targeting monoamine transporters could be evaluated in models of depression or addiction.[4]

Structure-Activity Relationship (SAR) Analysis

Systematic modifications to the core structure and analysis of the resulting changes in biological activity will enable the elucidation of the SAR.

SAR_Analysis cluster_0 Core Scaffold cluster_1 Modification Points cluster_2 Biological Readouts core 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine R1 R1: Cyclohexane Substituents core->R1 R2 R2: Pyrrolidine Ring Modifications core->R2 R3 R3: Ethyl Linker Variations core->R3 potency Potency (Ki, EC₅₀) R1->potency Impacts selectivity Selectivity R1->selectivity Impacts efficacy In Vivo Efficacy R1->efficacy Impacts R2->potency Impacts R2->selectivity Impacts R2->efficacy Impacts R3->potency Impacts R3->selectivity Impacts R3->efficacy Impacts

Caption: Key structural modification points for SAR studies.

Key Questions for SAR Exploration:

  • Stereochemistry: How do the different stereoisomers of the 2-methylcyclohexylamine core affect activity?

  • Cyclohexane Substitution: What is the effect of varying the position and nature of substituents on the cyclohexane ring?

  • Pyrrolidine Ring: Can the pyrrolidine ring be replaced with other heterocyclic systems (e.g., piperidine, morpholine) to modulate activity and selectivity?

  • Ethyl Linker: Is the length of the ethyl linker optimal?

Conclusion

The systematic synthesis and evaluation of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine analogues, as outlined in this guide, provides a clear path forward for researchers in this area. While the existing literature on this specific chemical series is sparse, the principles of medicinal chemistry and the established methodologies for compound evaluation offer a solid foundation for exploration. Through rigorous SAR studies, it is anticipated that novel compounds with significant therapeutic potential can be discovered.

References

  • Synthesis and biological activity of cyclohexylamine derivatives. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Shoaib, M., Israyilova, A., & Ganbarov, K. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences.
  • Synthesis, Antibacterial and Antifungal Properties of Cyclohexane Tosyloxyimine Derivative. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Scheme 8: (A) Known biological activities related to cyclohexylamine derivatives; (B) an example of an intramolecular titanium-catalyzed C-H hydroaminoalkylation of alkenes. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Kalinowska-Lis, U., Felczak, A., Chęcińska, L., & Lisowska, K. (2018). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 23(7), 1774.
  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Grimm, L. K., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-66.
  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (n.d.). RSC Publishing. Retrieved March 17, 2026, from [Link]

  • Synthesis of N-methylpyrrolidine. (n.d.). PrepChem.com. Retrieved March 17, 2026, from [Link]

  • Meltzer, P. C., et al. (2003). 2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Journal of Medicinal Chemistry, 46(15), 3127-38.
  • N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as Selective 5-HT1A Receptor Agonists. (2000). PubMed. Retrieved March 17, 2026, from [Link]

  • Sklenicka, J., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 29(14), 3328.
  • 2-methyl-N-(2-methylcyclohexyl)cyclohexan-1-amine. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. (2025). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (2024). IntechOpen. Retrieved March 17, 2026, from [Link]

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. (2022). MDPI. Retrieved March 17, 2026, from [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (n.d.). University of Birmingham. Retrieved March 17, 2026, from [Link]

Sources

A Comparative Guide to the Catalytic Activity of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine in Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Diamines in Asymmetric Organocatalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral diamines have emerged as a privileged class of organocatalysts, capable of facilitating a wide range of asymmetric transformations with high efficiency and stereoselectivity.[1][2] Their utility stems from their ability to activate substrates through the formation of chiral enamines or iminium ions, while their tunable steric and electronic properties allow for fine-tuning of reactivity and selectivity.[3] This guide provides a comprehensive framework for benchmarking the catalytic activity of a novel chiral diamine, 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine, against established catalysts in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.[4]

The selection of an appropriate catalyst is critical for the development of robust and efficient synthetic routes. By systematically comparing a new catalyst against well-characterized alternatives, researchers can make informed decisions about its potential utility and identify opportunities for further optimization. This guide offers a detailed experimental protocol for such a comparison, focusing on the asymmetric Michael addition of acetylacetone to trans-β-nitrostyrene, a widely accepted benchmark reaction in organocatalysis.[5][6]

Benchmarking Strategy: Catalyst Selection and Rationale

To provide a meaningful assessment of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine's catalytic performance, a selection of commercially available and structurally diverse chiral diamine catalysts is proposed for comparison. The chosen benchmarks represent different scaffolds and electronic properties, offering a broad perspective on the new catalyst's relative efficacy.

Table 1: Selected Benchmark Catalysts

CatalystStructureKey Features
(1R,2R)-(-)-1,2-Diaminocyclohexane A simple, foundational C2-symmetric diamine.
(S)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine A well-established proline-derived catalyst.
(R,R)-N,N'-Dimethyl-1,2-diphenylethanediamine A C2-symmetric diamine with bulky phenyl substituents.

The rationale for selecting these catalysts is to provide a spectrum of comparisons. (1R,2R)-(-)-1,2-Diaminocyclohexane serves as a fundamental, minimalist scaffold. (S)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine is a widely used and effective catalyst in many asymmetric transformations.[7] (R,R)-N,N'-Dimethyl-1,2-diphenylethanediamine introduces significant steric bulk, which can profoundly influence stereoselectivity.

Experimental Design and Protocols

The following section outlines a detailed experimental protocol for the asymmetric Michael addition of acetylacetone to trans-β-nitrostyrene. This protocol is designed to be a self-validating system, ensuring reproducibility and facilitating accurate comparisons between catalysts.

Materials and Methods
  • General Considerations: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Solvents should be of high purity and dried according to standard procedures.

  • Reactants and Reagents: trans-β-nitrostyrene, acetylacetone, and all benchmark catalysts are commercially available and should be used as received unless otherwise noted.

  • Instrumentation: Product yields can be determined by ¹H NMR spectroscopy using an internal standard. Enantiomeric excess (ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis on a suitable chiral stationary phase.

General Experimental Protocol for the Asymmetric Michael Addition
  • To a stirred solution of trans-β-nitrostyrene (0.1 mmol, 1.0 equiv) in the chosen solvent (e.g., toluene, 1.0 mL) at the specified temperature, add the chiral diamine catalyst (0.01 mmol, 10 mol%).

  • Add acetylacetone (0.12 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the yield of the purified product.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Proposed Catalytic Cycle

The proposed catalytic cycle for the diamine-catalyzed Michael addition involves the formation of a chiral enamine intermediate from the reaction of acetylacetone and the catalyst. This enamine then attacks the Michael acceptor (trans-β-nitrostyrene) in a stereocontrolled manner. Subsequent hydrolysis releases the product and regenerates the catalyst.

Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Acetylacetone - H₂O Intermediate Iminium Intermediate Enamine->Intermediate + Michael Acceptor Michael_Acceptor trans-β-Nitrostyrene Product Product Intermediate->Product + H₂O - Catalyst

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Experimental Workflow Diagram

The overall experimental workflow for benchmarking the catalysts is depicted below.

Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Catalyst - Reactants - Solvent Start->Reaction_Setup Reaction Stir at specified temperature Reaction_Setup->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench and Extract Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Yield (NMR) ee (Chiral HPLC) Purification->Analysis Data_Comparison Compare Results Analysis->Data_Comparison End End Data_Comparison->End

Caption: General experimental workflow for catalyst benchmarking.

Data Presentation and Interpretation

The results of the benchmarking study should be compiled into a clear and concise table to facilitate direct comparison of the catalysts' performance.

Table 2: Performance Comparison of Chiral Diamine Catalysts

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine 10Toluene2524DataData
(1R,2R)-(-)-1,2-Diaminocyclohexane 10Toluene2524DataData
(S)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine 10Toluene2524DataData
(R,R)-N,N'-Dimethyl-1,2-diphenylethanediamine 10Toluene2524DataData

Data to be obtained experimentally.

Interpretation of Results:

The data in Table 2 will allow for a direct comparison of the catalytic activity of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine with the established benchmarks. Key points of analysis will include:

  • Yield: A comparison of the product yields will indicate the relative efficiency of the catalysts in promoting the reaction.

  • Enantioselectivity: The enantiomeric excess (ee) is the most critical parameter for evaluating the performance of a chiral catalyst. Higher ee values indicate greater stereocontrol.

  • Reaction Time: The time required for the reaction to reach completion provides insight into the catalytic turnover frequency.

Conclusion

This guide provides a robust framework for benchmarking the catalytic activity of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine in the asymmetric Michael addition. By following the detailed experimental protocols and systematically comparing the results against established catalysts, researchers can gain valuable insights into the potential of this novel chiral diamine as an organocatalyst. The data generated from this study will be instrumental in guiding future catalyst design and application in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and fine chemical industries.

References

  • Alexakis, A., & Andrey, O. (2002). Diamine-catalyzed asymmetric Michael additions of aldehydes and ketones to nitrostyrene. Organic letters, 4(21), 3611-4.
  • BenchChem. (2025). A Comparative Guide to Modern Catalysts for Asymmetric Aldol Reactions: Benchmarking against L-proline.
  • BenchChem. (2025). Benchmarking 1,3-Butanediamine: A Comparative Guide to its Efficiency in Named Reactions.
  • Beilstein Journals. (2018). Asymmetric Michael addition reactions catalyzed by calix[5]thiourea cyclohexanediamine derivatives.

  • Kwiatkowski, P., et al. (2022).
  • MDPI. (2021).
  • Organic Letters. (2003).
  • ResearchGate. (2022). Chiral trans-cyclohexa-1,2-diamine-based organocatalysts employed in the enantioselective conjugate addition of aldehydes to nitroalkenes.
  • RSC Publishing. (2014). Camphor-derived C1-symmetric chiral diamine organocatalysts for asymmetric Michael addition of nitroalkanes to enones.
  • RSC Publishing. (2013).
  • MDPI. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine.
  • PubMed. (2015).
  • ResearchGate. (2017).
  • BenchChem. (2025). Application Notes and Protocols: Trans-β-Nitrostyrene as a Michael Acceptor in Organic Synthesis.
  • Organic Syntheses. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.

Sources

A Comparative Guide to the Synthesis of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine: An Evaluation of Reproducibility in Reductive Amination Protocols

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel molecular entities with high fidelity and reproducibility is paramount. Substituted cyclohexylamines are a prevalent motif in many biologically active compounds, and their synthesis often relies on the robust and versatile reductive amination reaction.[1] This guide provides an in-depth technical comparison of two common protocols for the synthesis of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine, a complex secondary amine. By examining the underlying chemical principles and practical considerations of each method, we aim to equip researchers with the insights necessary to make informed decisions for their specific synthetic challenges, with a strong emphasis on achieving reproducible outcomes.

The core of this synthesis involves the reaction of 2-methylcyclohexanone with N-(2-aminoethyl)pyrrolidine, followed by the reduction of the intermediate imine. The choice of reducing agent is a critical parameter that significantly influences the reaction's efficiency, selectivity, and, ultimately, its reproducibility. Here, we will compare a metal hydride-mediated approach using sodium triacetoxyborohydride (NaBH(OAc)₃) with a catalytic hydrogenation method employing palladium on carbon (Pd/C) and hydrogen gas.

The General Synthetic Pathway: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding through a two-step sequence within a single pot: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.[2][3] This method circumvents the challenges of direct alkylation of amines, which often leads to over-alkylation and a mixture of products.[2]

G A 2-Methylcyclohexanone C Imine/Iminium Ion Intermediate A->C + Amine (-H2O) B N-(2-aminoethyl)pyrrolidine B->C D 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine C->D + Reducing Agent

Caption: General workflow of the reductive amination synthesis.

Protocol 1: Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mediated Reductive Amination

Sodium triacetoxyborohydride has emerged as a preferred reagent for reductive amination due to its mildness, selectivity, and broad functional group tolerance.[4][5][6] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is less likely to reduce the starting ketone before imine formation, leading to cleaner reactions and higher yields.[2][7] Its moisture sensitivity necessitates the use of anhydrous solvents.[8]

Experimental Protocol

Materials:

  • 2-Methylcyclohexanone

  • N-(2-aminoethyl)pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[4][6]

  • Acetic Acid (optional, as a catalyst)[4][6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylcyclohexanone (1.0 eq) and anhydrous DCM.

  • Add N-(2-aminoethyl)pyrrolidine (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation. A small amount of acetic acid (0.1-0.2 eq) can be added to catalyze this step.[4][6]

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5-2.0 eq) in anhydrous DCM.

  • Slowly add the NaBH(OAc)₃ suspension to the reaction mixture. The reaction is typically exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a highly efficient and atom-economical method for reduction.[9] This protocol involves the use of hydrogen gas and a palladium catalyst to reduce the in-situ formed imine. It is a clean method as the only byproduct is water. However, it requires specialized equipment for handling hydrogen gas and is sensitive to catalyst poisoning.

Experimental Protocol

Materials:

  • 2-Methylcyclohexanone

  • N-(2-aminoethyl)pyrrolidine

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Celite® for filtration

Procedure:

  • To a high-pressure reaction vessel, add 2-methylcyclohexanone (1.0 eq), N-(2-aminoethyl)pyrrolidine (1.0-1.2 eq), and methanol.

  • Carefully add 10% Pd/C (5-10 mol % Pd) to the reaction mixture under a stream of inert gas.

  • Seal the reaction vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, and wash the Celite® pad with methanol.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure to remove the solvent.

  • The crude product can be purified by distillation under reduced pressure or column chromatography.

Comparative Analysis of Protocols

ParameterProtocol 1: NaBH(OAc)₃Protocol 2: H₂/Pd/C
Reducing Agent Sodium triacetoxyborohydrideHydrogen gas with Palladium on Carbon
Reaction Conditions Room temperature, atmospheric pressureRoom temperature, elevated pressure (50-100 psi)
Solvent Anhydrous aprotic solvents (DCM, DCE)Protic solvents (MeOH, EtOH)
Equipment Standard laboratory glasswareHigh-pressure hydrogenation apparatus
Safety Considerations Moisture-sensitive reagent, handling of chlorinated solventsHandling of flammable hydrogen gas and pyrophoric catalyst
Workup Aqueous quench and extractionFiltration of catalyst
Reported Yields Generally high (often >80%)Variable, can be very high but sensitive to catalyst activity
Stereoselectivity Generally good, influenced by steric hindranceCan be high, dependent on catalyst and substrate binding
Functional Group Tolerance Excellent, tolerates many reducible groupsLimited, will reduce other functional groups (e.g., alkenes, alkynes, nitro groups)

Critical Factors Influencing Reproducibility

The synthesis of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine presents a significant stereochemical challenge. The starting material, 2-methylcyclohexanone, is chiral, and the product has two stereocenters, leading to the possibility of four diastereomers. The reproducibility of the synthesis is therefore intimately linked to the control of this stereoselectivity.

Stereoisomer Control

The reduction of the intermediate imine is the stereochemistry-determining step. The approach of the hydride (from NaBH(OAc)₃) or the hydrogenation on the catalyst surface will be influenced by the steric bulk of the methyl group on the cyclohexyl ring and the N-substituent.

  • Axial vs. Equatorial Attack: The hydride can attack the imine from either the axial or equatorial face of the cyclohexane ring. The preferred direction of attack will determine the relative stereochemistry of the methyl group and the newly formed amine. The reduction of 2-methylcyclohexanone itself with sodium borohydride is known to produce a mixture of cis and trans isomers, with the trans isomer often being the major product due to thermodynamic stability.[10] A similar outcome can be expected in the reduction of the corresponding imine.

Reagent Purity and Stoichiometry

The purity of the starting materials, particularly the amine, is crucial. Impurities can lead to side reactions and lower yields. The stoichiometry of the reactants is also important. An excess of the amine is often used to drive the imine formation to completion.

Reaction Monitoring and Workup

Consistent monitoring of the reaction progress is key to achieving reproducible results. Over-running or under-running the reaction can lead to the formation of byproducts. The workup procedure, especially the quenching and extraction steps, must be performed consistently to ensure complete recovery of the product and removal of impurities.

Troubleshooting Common Synthesis Issues

G A Low or No Product Formation B Incomplete Imine Formation A->B Check amine purity and stoichiometry C Inefficient Reduction A->C Verify reducing agent activity D Side Product Formation A->D E Over-reduction of Ketone (NaBH(OAc)3) D->E Use a milder reducing agent F Catalyst Poisoning (H2/Pd/C) D->F Purify starting materials

Caption: A decision tree for troubleshooting common issues in the synthesis.

Conclusion and Recommendations

Both the sodium triacetoxyborohydride and the catalytic hydrogenation protocols offer viable routes to 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine.

  • For Versatility and Ease of Use: The NaBH(OAc)₃ method is generally recommended for laboratory-scale synthesis due to its operational simplicity, mild reaction conditions, and excellent functional group tolerance. This makes it ideal for complex molecules where other reducible functional groups may be present.

  • For Scale-up and Atom Economy: The catalytic hydrogenation protocol is a more atom-economical and environmentally friendly option, making it well-suited for larger-scale production. However, it requires specialized equipment and careful handling of the catalyst and hydrogen gas.

Ultimately, the choice of protocol will depend on the specific requirements of the researcher, including the scale of the synthesis, the available equipment, and the presence of other functional groups in the molecule. For achieving high reproducibility, meticulous attention to stereochemical control, reagent quality, and consistent reaction monitoring is essential regardless of the chosen method.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Poreddy, A. R., et al. (2014). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 25(11), 2034-2039. [Link]

  • Reddy, K. L., et al. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Tetrahedron Letters, 50(48), 6667-6669. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Borch, R. F. (1972). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Organic Syntheses, 52, 124. [Link]

  • Biotage. (n.d.). NEt3·BH3/MP-Cyanoborohydride. [Link]

  • Organic Chemistry. (n.d.). Sodium Cyanoborohydride. [Link]

  • Odinity. (2013, January 19). Sodium Borohydride Reduction of 2-methylcylohexanone. [Link]

  • Goodwin, T. E., et al. (1998). Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Canadian Journal of Chemistry, 76(8), 1101-1105. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Li, H., et al. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 10(9), 1032. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Jirgensons, A., et al. (2000). Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site. European Journal of Medicinal Chemistry, 35(6), 555-565. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Abdel-Magid, A. F., et al. (1996). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 73(9), 834. [Link]

  • ScienceMadness Discussion Board. (2012, May 16). Synthesis of cyclohexylamine (via FR971429). [Link]

  • Scribd. (2017, July 24). NaBH4 Reduction of 2-Methylcyclohexanone. [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. [Link]

  • Google Patents. (n.d.).
  • Al-Zoubi, R. M., & Marion, O. (2011). Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Organic Letters, 13(12), 3142-3145. [Link]

  • ResearchGate. (n.d.). Product distributions of reductive amination of cyclohexanone over.... [Link]

  • Lindsley, C. W., et al. (2008). Highly Efficient Diastereoselective Reduction of α-Fluoroimines. Organic Letters, 10(13), 2741-2744. [Link]

  • Zhang, Y., et al. (2022). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering, 7(1), 133-139. [Link]

  • da Silva, J. G., et al. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 13(9), 1269. [Link]

  • Google Patents. (n.d.). CN1621403A - 2-(2-aminoethyl)

Sources

In Vitro-In Vivo Correlation (IVIVC) for 2-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine: A Comparative Formulation Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical development shifts toward increasingly complex molecules, establishing a predictive mathematical relationship between laboratory dissolution and clinical pharmacokinetics is paramount. 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine (hereafter referred to as 2-MPEC ) is a novel, highly lipophilic investigational amine targeting central nervous system (CNS) indications.

Due to its short biological half-life ( t1/2​=3.5 h), 2-MPEC requires an extended-release (ER) dosage form to maintain steady-state plasma concentrations and minimize CNS-related peak-trough fluctuations. However, as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), predicting its in vivo absorption based solely on in vitro data is notoriously difficult.

This guide objectively compares the performance of two distinct ER formulation strategies for 2-MPEC—a Hydrophilic Matrix and an Osmotic Pump—and details the mechanistic workflows required to establish a robust Level A In Vitro-In Vivo Correlation (IVIVC) [1].

The Causality of Experimental Design: Building a Self-Validating System

To develop a Level A IVIVC—the highest tier of correlation recognized by regulatory agencies, representing a point-to-point relationship between the in vitro dissolution rate and the in vivo input rate—every experimental protocol must be designed as a self-validating system.

In Vitro Workflow: Why USP Apparatus 4?

Traditional dissolution testing using USP Apparatus 2 (Paddle) is fundamentally flawed for highly lipophilic compounds like 2-MPEC. In a closed 900 mL vessel, 2-MPEC rapidly saturates the media, violating the "infinite sink" conditions required to accurately simulate gastrointestinal transit.

The Solution: We utilize USP Apparatus 4 (Flow-Through Cell) in an open-loop configuration [2]. By continuously pumping fresh, biorelevant media (FaSSIF, pH 6.5) through the cell at a physiological flow rate of 8 mL/min, we actively remove dissolved drug from the micro-environment. This prevents artificial saturation and ensures that the measured release rate is exclusively a function of the formulation's structural mechanism, not an artifact of media solubility constraints.

In Vivo Workflow: The Necessity of IV Crossover

To ensure mathematical integrity during deconvolution, the in vivo pharmacokinetic (PK) protocol must isolate the drug's absorption kinetics from its disposition (distribution and elimination) kinetics. We employ a crossover study design in a Beagle dog model ( N=12 ), administering:

  • Intravenous (IV) Bolus: To establish the baseline disposition microconstants.

  • Oral Formulations: To measure the combined absorption and disposition profile.

By capturing the IV data, the system self-corrects for intra-subject metabolic variability. The disposition parameters derived from the IV bolus act as an internal calibration standard for the subsequent deconvolution of the oral data.

Formulation Alternatives Compared

We evaluated two distinct extended-release technologies against an Immediate Release (IR) oral solution reference:

  • Formulation A (Hydrophilic Matrix): A monolithic tablet utilizing Hydroxypropyl Methylcellulose (HPMC). Drug release is governed by a combination of polymer hydration, gel layer formation, and subsequent erosion.

  • Formulation B (Osmotic Pump - OROS): A push-pull osmotic system featuring a semi-permeable membrane and a laser-drilled delivery orifice. Release is driven by osmotic pressure, designed to be independent of gastrointestinal pH and hydrodynamic agitation.

Quantitative Data Presentation
Table 1: In Vitro Release Kinetics (USP Apparatus 4, Open-Loop, FaSSIF)
Time (h)IR SolutionFormulation A (HPMC Matrix)Formulation B (OROS)
1 98.5%15.2%10.4%
2 100.0%28.4%22.1%
4 -45.7%40.8%
8 -70.1%75.3%
12 -88.5%95.0%
16 -96.2%100.0%
Table 2: In Vivo Pharmacokinetic Parameters (Beagle Dog, N=12)
ParameterIR SolutionFormulation A (HPMC Matrix)Formulation B (OROS)
Cmax​ (ng/mL) 450 ± 42185 ± 24160 ± 18
Tmax​ (h) 0.754.56.0
AUC0−t​ (ng·h/mL) 1850 ± 1501720 ± 1801790 ± 140
Relative Bioavailability 100%93.0%96.7%
Ka​ (Absorption Rate) 2.10 h⁻¹0.28 h⁻¹0.18 h⁻¹

Deconvolution & IVIVC Modeling

The Loo-Riegelman Method vs. Wagner-Nelson

Standard IVIVC models often default to the Wagner-Nelson deconvolution method. However, Wagner-Nelson assumes a one-compartment PK model. As a highly lipophilic CNS agent, 2-MPEC exhibits rapid and extensive distribution into peripheral tissues, strictly adhering to two-compartment kinetics .

Applying Wagner-Nelson to 2-MPEC would artificially truncate the absorption profile. Therefore, we mandate the use of the Loo-Riegelman method [3]. This method utilizes the microconstants ( K10​ , K12​ , K21​ ) derived from our IV bolus data to accurately calculate the unmeasurable peripheral tissue concentrations, yielding a highly precise Fraction Absorbed ( Fabs​ ) over time.

Loo_Riegelman GI GI Tract (Absorption) Central Central Compartment (Plasma, Vc) GI->Central Ka (Absorption Rate) Peripheral Peripheral Compartment (Tissue, Vt) Central->Peripheral K12 Elimination Elimination Central->Elimination K10 (Elimination Rate) Peripheral->Central K21

Caption: Two-compartment pharmacokinetic model utilized in Loo-Riegelman deconvolution.

Correlation Results & Formulation Selection

By plotting the In Vitro Fraction Dissolved (from USP 4) against the In Vivo Fraction Absorbed (from Loo-Riegelman deconvolution), we assess the linearity of the correlation.

  • Formulation B (OROS) achieved a near-perfect linear correlation ( R2=0.985 ). Because the osmotic pump's release mechanism is independent of GI hydrodynamics and pH shifts, its in vitro performance perfectly predicted its in vivo behavior.

  • Formulation A (HPMC Matrix) demonstrated a weaker correlation ( R2=0.892 ). The data revealed that in vivo absorption outpaced in vitro dissolution after hour 6. This causality is linked to the mechanical shear forces in the distal GI tract, which prematurely eroded the HPMC gel layer—a variable not fully captured by the flow-through cell.

IVIVC_Workflow InVitro In Vitro Dissolution (USP Apparatus 4) FractDiss Fraction Dissolved (In Vitro) InVitro->FractDiss Compute InVivo In Vivo PK Study (Plasma Concentration) Deconv Deconvolution (Loo-Riegelman Method) InVivo->Deconv IV & Oral Data FractAbs Fraction Absorbed (In Vivo) Deconv->FractAbs Compute Model Level A IVIVC (Linear Correlation) FractAbs->Model Y-Axis FractDiss->Model X-Axis

Caption: Workflow for establishing a Level A IVIVC using Loo-Riegelman deconvolution.

Conclusion

For complex, lipophilic amines like 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine, standard dissolution and one-compartment modeling are insufficient. By pairing the hydrodynamic rigor of USP Apparatus 4 with the mathematical precision of Loo-Riegelman deconvolution, we successfully established a Level A IVIVC. The data conclusively demonstrates that the Osmotic Pump (Formulation B) provides superior in vivo predictability and is the optimal candidate for advancing into pivotal clinical trials.

References

  • U.S. Food and Drug Administration (FDA). "Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations." Premier Research Insights, Sept 1997. URL:[Link]

  • SOTAX. "USP 4 Flow-Through Cell: Dissolution Testing Evolution." SOTAX Dissolution Testing Applications. URL:[Link]

  • JoVE Science Education. "One-Compartment Open Model: Wagner-Nelson and Loo Riegelman Method for ka Estimation." Journal of Visualized Experiments. URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine, a compound that, while valuable in research, requires meticulous handling due to its hazardous properties. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain compliance with federal, state, and local regulations.

Hazard Identification and Risk Assessment: Understanding the Compound

2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine is classified as a hazardous chemical, primarily due to its corrosive nature.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage.[1] As an aliphatic amine, it is alkaline and will react exothermically with acids.[2][3]

Key Hazard Information:

Hazard ClassificationDescriptionPrimary Mitigation
Corrosivity (GHS05) Causes severe skin burns and eye damage (H314).[1]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Handle only in a well-ventilated area, preferably a chemical fume hood.[3][4]
Reactivity Incompatible with strong oxidizing agents, acids, and acid chlorides.[5][6] Amines can react vigorously with these materials.Segregate from incompatible chemicals during storage and waste accumulation.[3][4][7]
Environmental Hazards Amines can be harmful to aquatic life and should not be released into the environment.[3]Dispose of contents and container to an approved waste disposal plant.[1] Do not dispose of down the drain.[3][8]

Step-by-Step Disposal Protocol

The proper disposal of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine waste must be conducted in a systematic manner, from the point of generation to its final removal by a licensed hazardous waste contractor.

Step 1: Personal Protective Equipment (PPE) and Handling

Before handling any waste containing this compound, ensure you are wearing the appropriate PPE. This includes, at a minimum:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles. A face shield should be used when handling larger quantities.

  • Body Protection: A lab coat or chemical-resistant apron.

Always handle the waste in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of any potential vapors.[2][5][9]

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous reactions.[3][4]

  • Identify and Classify: All unwanted 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine, including residues, contaminated materials (e.g., pipette tips, absorbent pads), and reaction byproducts, must be classified as hazardous waste.[4][7]

  • Select a Compatible Container: Use a designated, leak-proof container made of a material compatible with amines. High-density polyethylene (HDPE) is a suitable choice. Avoid using metal containers as amines can be corrosive to some metals.[2][10] The container must be in good condition, with a secure, tight-fitting lid.[7][11]

  • Segregate Incompatibles: Keep this amine waste separate from acidic waste, oxidizing agents, and other incompatible chemical waste streams to prevent hazardous reactions.[7][12]

Step 3: Waste Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.[4][10][13]

  • Label Immediately: As soon as the first drop of waste is added, the container must be labeled.[4]

  • Required Information: The label must include:

    • The words "HAZARDOUS WASTE ".[7][13]

    • The full chemical name: "2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine ". Do not use abbreviations or chemical formulas.[7]

    • The approximate concentration or percentage of the chemical in the waste mixture.

    • The hazard characteristics (e.g., "Corrosive").[4]

Step 4: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][13]

  • Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[7]

  • Container Management: Keep the waste container closed at all times except when adding waste.[7][11] Do not leave a funnel in the container opening.[7]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[10]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[13] For acutely hazardous waste, the limit is one quart.[4]

Step 5: Arranging for Disposal

Disposal of hazardous waste must be handled by a licensed professional service.

  • Contact EHS: When the waste container is approximately 90% full, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[7][14][15]

  • Documentation: Your EHS department will handle the creation of a hazardous waste manifest, which tracks the waste from your laboratory to the final disposal facility.[14]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill. If it is large or you are not comfortable cleaning it up, contact your institution's emergency response team or EHS.

  • Control the Spill (if safe to do so):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill using a spill kit with absorbent materials like vermiculite, sand, or chemical absorbent pads.[9]

    • For small spills, you can neutralize the amine by cautiously applying a 5% solution of a weak acid, such as acetic acid.[2] Be aware that this can be an exothermic reaction.

  • Clean Up: Collect the absorbed material using spark-proof tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine.

G Disposal Workflow for 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine cluster_0 Waste Generation & Handling cluster_1 Accumulation & Storage cluster_2 Final Disposal A Waste Generated (Pure compound, residue, or contaminated material) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Container (e.g., HDPE) B->C D Label Container as 'Hazardous Waste' with full chemical name C->D E Place in Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Use Secondary Containment F->G H Monitor Fill Level G->H I Container is 90% full H->I Yes J Contact Environmental Health & Safety (EHS) for Pickup I->J K EHS Arranges for Licensed Waste Disposal J->K

Caption: Workflow for the safe disposal of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine.

Disposal Options Overview

While researchers will primarily follow the waste accumulation protocol, it is valuable to understand the ultimate fate of the chemical waste. Licensed disposal facilities employ highly controlled methods to destroy hazardous chemicals.

  • Incineration: This is a common method for organic waste. High-temperature incineration breaks down the amine into less harmful components.[16] However, the combustion of nitrogen-containing compounds can produce toxic nitrogen oxides (NOx), requiring specialized incinerators with advanced emission control systems to ensure environmental compliance.[17][18][19]

  • Chemical Neutralization: For some amine waste streams, neutralization with an acid can be a pre-treatment step.[20][21] This must be done under controlled conditions by trained professionals, as the reaction is exothermic. This process is more typically used for decontamination of surfaces or in specific industrial applications rather than for bulk waste disposal in a lab setting.[2]

Disposing of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine down the drain is strictly prohibited.[3][8] It is the responsibility of every researcher to adhere to these guidelines to foster a culture of safety and environmental stewardship within the scientific community.

References

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from [Link]

  • McClelland Engineers. (n.d.). High-Nitrogen content Organic Waste Incinerator. Retrieved from [Link]

  • Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. ScholarWorks at University of Montana. Retrieved from [Link]

  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]

  • Greenfield Global. (2018, September 11). SDS US - N-METHYL 2-PYRROLIDONE. Retrieved from [Link]

  • Auburn University. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • NBE. (n.d.). Waste gas and liquid incineration system. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Emission of Nitrogen Compounds by Incineration of a Wastewater Sludge Particle Under Fluidized Bed Conditions: A Numerical Approach. Retrieved from [Link]

  • PubChem. (2026, February 28). 2-methyl-N-(2-methylcyclohexyl)cyclohexan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). Methyl(2-(pyrrolidin-1-yl)ethyl)amine. Retrieved from [Link]

  • University of British Columbia. (2019). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • CHIMIART. (n.d.). Neutralizing Amine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine (CAS No. 1038246-64-8). The information herein is designed to build a deep, trust-based understanding of safe handling practices by explaining the causality behind each procedural step.

Immediate Safety Profile: Corrosive Hazard

Signal Word: Danger

This compound is classified with the hazard statement H314, indicating that it causes severe skin burns and eye damage . The primary and most immediate risk associated with handling this substance is severe, irreversible tissue damage upon contact. All procedures must be designed around preventing any direct contact with the operator. The GHS05 pictogram for corrosion is associated with this chemical.

Comprehensive Hazard Assessment

As a substituted cyclohexanamine, 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine's hazardous nature stems from its chemical properties. Amines are typically alkaline and can act as potent corrosive agents, causing rapid hydrolysis of fats and proteins in living tissue, leading to severe chemical burns. While specific toxicological data for this exact compound is limited, related chemical structures exhibit a range of hazards that must be considered as potential risks:

  • Dermal and Ocular Corrosivity: The most significant and confirmed hazard. Direct contact can cause permanent eye damage and severe skin burns.

  • Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[1][2][3][4][5][6] Therefore, handling must occur in a well-ventilated area, preferably within a chemical fume hood.

  • Combustibility: While not its primary hazard, similar chemicals are combustible liquids.[1][3] It should be kept away from heat and open flames.[7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist but a risk-mitigation strategy. Given the corrosive nature of this compound, the protocol is designed to create multiple barriers between the chemical and the user.

Rationale for PPE Selection

The core principle is to prevent all routes of exposure: dermal, ocular, and inhalation. For a corrosive liquid, this necessitates robust protection for the skin and eyes. Double-gloving is recommended to provide a fail-safe; if the outer glove is compromised, the inner glove provides a temporary barrier while the user retreats to a safe area to re-glove. A face shield over safety goggles is mandatory for any operation with a splash risk, as goggles alone do not protect the entire face.[8][9]

PPE Recommendations by Task Scale
OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling (e.g., <50 mL, solution prep in fume hood)Chemical safety goggles meeting ANSI Z87.1 standard.[10]Double-gloving: Nitrile or butyl rubber gloves.Standard flame-resistant laboratory coat, fully buttoned.[10]Not generally required when handled strictly within a certified chemical fume hood.[9]
High-Volume Handling (e.g., >50 mL, bulk transfers, reactions)Chemical safety goggles and a full-face shield.[8][9][11]Double-gloving: Chemical-resistant outer gloves (butyl rubber) over inner nitrile gloves.Chemical-resistant apron over a flame-resistant lab coat.Required if there is any potential for generating vapors or aerosols outside of a fume hood.
Donning and Doffing PPE: A Self-Validating System

The order of donning and doffing is critical to prevent cross-contamination. This sequence ensures that contaminated items are removed in an order that minimizes contact with the user's skin or clean clothing.

Donning (Putting On) Sequence:

  • Hand Hygiene: Start with clean hands.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Laboratory Coat/Apron: Wear a clean, fully-buttoned laboratory coat. Add a chemical-resistant apron for high-volume tasks.

  • Outer Gloves: Don the second, more robust pair of gloves, ensuring the cuffs overlap the sleeves of the lab coat.

  • Eye and Face Protection: Put on chemical safety goggles first, then a face shield if the task requires it.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out without touching the exterior. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them only by the strap.

  • Laboratory Coat/Apron: Unbutton and remove the lab coat and/or apron, folding the contaminated side inward.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Safe Handling Workflow

All handling of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine must be performed within a certified chemical fume hood to contain any potential vapors.[1] An eyewash station and safety shower must be immediately accessible.[12]

Workflow for PPE Selection and Chemical Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase assess_task 1. Assess Task Volume & Risk (e.g., Weighing vs. Bulk Transfer) select_ppe 2. Select Appropriate PPE (Refer to Table) assess_task->select_ppe don_ppe 3. Don PPE Correctly (Follow Donning Sequence) select_ppe->don_ppe prep_workspace 4. Prepare Workspace (In Fume Hood, Verify Safety Equipment) don_ppe->prep_workspace perform_task 5. Perform Chemical Handling (Weighing, Transfer, Reaction) prep_workspace->perform_task dispose_waste 6. Dispose of Waste (Follow Disposal Plan) perform_task->dispose_waste decontaminate 7. Decontaminate Surfaces & Glassware dispose_waste->decontaminate doff_ppe 8. Doff PPE Correctly (Follow Doffing Sequence) decontaminate->doff_ppe wash_hands 9. Final Hand Washing doff_ppe->wash_hands

Caption: Workflow for safe handling of corrosive chemicals.

Spill and Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7] If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention.[13]

  • Small Spills: For small spills within a fume hood, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand). Place the contaminated material into a designated, labeled hazardous waste container for disposal.

Disposal Plan

Proper disposal is mandatory to prevent environmental contamination and ensure safety. All waste contaminated with this chemical is considered hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregate Waste: Keep liquid waste separate from solid waste (e.g., contaminated gloves, paper towels).

  • Use Designated Containers:

    • Liquid Waste: Collect in a clearly labeled, sealed, and compatible container. Do not mix with incompatible waste streams (e.g., strong acids, oxidizing agents).[1]

    • Solid Waste: Place all contaminated disposable items (gloves, absorbent pads, etc.) into a designated, labeled hazardous waste container.[11][13]

  • Storage: Store sealed waste containers in a designated and locked satellite accumulation area, away from incompatible materials, until they can be collected by a certified waste disposal company.[13]

  • Documentation: Maintain accurate records of the waste generated as per your institution's and local regulations.

Diagram of Chemical Waste Disposal Workflow

cluster_containers Waste Collection start Start: Contaminated Material (Liquid or Solid) ppe Don Appropriate PPE (Goggles, Lab Coat, Double Gloves) start->ppe segregate Segregate Waste (Liquid vs. Solid) ppe->segregate liquid_container Use Labeled Liquid Waste Container segregate->liquid_container liquid solid_container Use Labeled Solid Waste Container segregate->solid_container solid seal Seal Container Tightly liquid_container->seal solid_container->seal store Store in Locked Satellite Accumulation Area seal->store end End: Professional Waste Disposal store->end

Caption: Step-by-step hazardous waste disposal workflow.

References

  • 4-methyl-N-[2-(pyrrolidin-1-yl)ethyl]cyclohexan-1-amine Product Page , Source: MilliporeSigma, URL: [Link]

  • N-methyl-2-pyrrolidone Safety Data Sheet , Source: Solvents & Petroleum Service, Inc., URL: [Link]

  • 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine Hazard Information , Source: PubChem, URL: [Link]

  • Chemical Safety: Personal Protective Equipment , Source: University of California, Santa Cruz, URL: [Link]

  • N-Methyl-2-pyrrolidone Safety Data Sheet , Source: KISHIDA CHEMICAL CO., LTD., URL: [Link]

  • Safe handling of hazardous drugs , Source: National Center for Biotechnology Information (PMC), URL: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment , Source: SAMS Solutions, URL: [Link]

  • Personal Protective Equipment in Chemistry , Source: Dartmouth College Environmental Health and Safety, URL: [Link]

  • n-Methyl-2-Pyrrolidone Safety Data Sheet , Source: RCI Labscan Limited, URL: [Link]

  • 1-Methyl-2-pyrrolidon Safety Data Sheet , Source: CPAchem Ltd., URL: [Link]

  • N-Methyl-2-Pyrrolidone Safety Data Sheet , Source: PENTA, URL: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.